3a-Epiburchellin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-4-7-20-10-17(22-3)14(21)9-18(20)25-19(12(20)2)13-5-6-15-16(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLJFAQVSWXZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC(=O)C(=CC12CC=C)OC)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959203 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112156-46-4, 38276-59-4 | |
| Record name | 2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-2-propen-1-yl-6(2H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112156-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Burchellin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038276594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Burchellin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of 3a-Epiburchellin?
For Researchers, Scientists, and Drug Development Professionals
Abstract
3a-Epiburchellin is a naturally occurring neolignan, a class of secondary metabolites found in various plant species. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and current understanding of this compound. While specific experimental protocols for the synthesis and isolation of this compound are not extensively detailed in publicly available literature, this document outlines general methodologies for the manipulation of related neolignan compounds. Furthermore, this guide addresses the current knowledge gap regarding the specific biological activities and associated signaling pathways of this compound, highlighting areas for future research and drug discovery initiatives.
Chemical Structure and Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 155551-61-4 | Proactive Molecular Research |
| Molecular Formula | C₂₀H₂₀O₅ | - |
| Molecular Weight | 340.37 g/mol | - |
Note: Data for this table is limited due to the scarcity of public information on this specific compound.
Spectroscopic Data
A thorough search of scientific databases did not yield specific 1H or 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. This information is critical for the unambiguous confirmation of its chemical structure and for quality control in synthetic and isolation processes. Researchers investigating this compound would need to perform their own NMR analysis upon successful isolation or synthesis.
Experimental Protocols
Detailed experimental protocols for the isolation of this compound from a specific natural source or its total synthesis have not been published. However, general methodologies employed for the isolation and synthesis of benzofuranoid neolignans can be adapted for this purpose.
General Isolation Protocol for Neolignans from Plant Material
The isolation of neolignans typically involves the extraction of dried and powdered plant material with organic solvents of increasing polarity, followed by chromatographic separation.
Workflow for Neolignan Isolation
Caption: General workflow for the isolation of neolignans.
Methodology:
-
Extraction: The dried and powdered plant material (e.g., from the Burchellia genus) is sequentially extracted with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.
-
Fractionation: The resulting crude extracts are subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is used to separate the mixture into fractions.
-
Purification: Fractions containing compounds with similar retention factors on Thin Layer Chromatography (TLC) are pooled and further purified using techniques such as preparative TLC, High-Performance Liquid Chromatography (HPLC), or crystallization to yield the pure neolignan.
General Synthetic Approach for Benzofuranoid Neolignans
The synthesis of the benzofuran core of neolignans can be achieved through various organic reactions. A common strategy involves the coupling of phenolic precursors.
Conceptual Synthetic Pathway
Caption: A conceptual pathway for the synthesis of benzofuranoid neolignans.
Methodology:
-
Precursor Synthesis: The synthesis begins with the preparation of appropriately substituted phenolic starting materials.
-
Coupling Reaction: These precursors are then coupled using methods such as oxidative coupling or transition-metal-catalyzed cross-coupling reactions to form a key biaryl intermediate.
-
Cyclization: The intermediate undergoes an intramolecular cyclization reaction to form the characteristic benzofuran ring system.
-
Functional Group Manipulation: Subsequent steps involve the modification of functional groups to install the desired substituents and stereochemistry of the target neolignan, this compound.
Biological Activity and Signaling Pathways
There is a significant lack of information in the scientific literature regarding the specific biological activities of this compound. However, the broader class of neolignans has been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. The benzofuran scaffold, present in this compound, is a known pharmacophore found in many biologically active compounds.
Given the absence of specific data for this compound, no signaling pathway diagrams can be constructed at this time. Research into the biological effects of this compound would be a valuable contribution to the field of natural product chemistry and drug discovery.
Conclusion and Future Directions
This compound remains a poorly characterized natural product with potential for further scientific investigation. The primary challenges for researchers are the definitive elucidation of its stereochemistry, the acquisition of comprehensive spectroscopic data, and the exploration of its biological activities. Future research should focus on:
-
Isolation and Structural Elucidation: Isolation of this compound from a natural source, such as plants from the Burchellia genus, followed by complete structural characterization using 1D and 2D NMR spectroscopy and X-ray crystallography.
-
Total Synthesis: Development of a stereoselective total synthesis to confirm the proposed structure and provide a renewable source of the compound for biological studies.
-
Biological Screening: Comprehensive screening of this compound for a range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.
-
Mechanism of Action Studies: If biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action and identify the cellular signaling pathways involved.
The exploration of novel natural products like this compound holds promise for the discovery of new therapeutic agents. This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing neolignan.
Unveiling 3a-Epiburchellin: A Technical Guide to its Discovery and Origins
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, origin, and synthesis of 3a-Epiburchellin, a neolignan natural product. Tailored for researchers, scientists, and drug development professionals, this document delves into the experimental protocols and quantitative data associated with this compound, offering a foundational resource for further investigation and application.
Introduction
This compound is a stereoisomer of Burchellin, a neolignan belonging to the 2,5-diaryl-3-methyl-4-propyltetrahydrofuran class. The core structure of these compounds, characterized by a rare arrangement of three contiguous stereogenic centers, has garnered interest within the scientific community. While Burchellin was first isolated from Aniba burchellii, this compound's discovery is linked to both its natural source and its creation through biomimetic synthesis.
Discovery and Origin
The initial identification of the structural framework of this compound is detailed in a seminal 1977 publication in the Journal of the American Chemical Society. This work focused on the biomimetic synthesis of several neolignans, including this compound.
Subsequent information from chemical suppliers has indicated that this compound can be found in the herbs of Ocotea cymbarum, a plant belonging to the Lauraceae family. This family is a rich source of various neolignans. Therefore, this compound is considered to have both a natural origin and can be obtained through synthetic routes.
Table 1: Key Milestones in the Discovery of this compound
| Milestone | Description | Reference |
| 1977 | First reported biomimetic synthesis and structural elucidation. | Journal of the American Chemical Society, 99(24), 8073–8075 |
| - | Identification as a natural product from Ocotea cymbarum. | Commercial Supplier Data |
Experimental Protocols
The primary method for obtaining this compound, as detailed in the literature, is through a biomimetic synthesis approach. This involves the oxidative coupling of propenyl- and allyl-phenols.
Biomimetic Synthesis of this compound
The synthesis of this compound was achieved as part of a broader study on the biomimetic synthesis of neolignans. The general workflow for this type of synthesis is outlined below.
Caption: General workflow for the biomimetic synthesis of this compound.
Detailed Steps:
The synthesis involves the reaction of a propenylphenol and an allylphenol in the presence of an oxidizing agent. This process mimics the natural biosynthetic pathways of neolignans. The resulting reaction produces a mixture of stereoisomers, from which this compound can be isolated and purified using chromatographic techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The exact reagents and conditions would be detailed in the original 1977 JACS publication.
Quantitative Data
Quantitative data regarding the synthesis and characterization of this compound would include yields from synthesis, and spectroscopic data used for its structural elucidation. While the specific yields are detailed in the primary literature, the following table outlines the types of data crucial for its identification.
Table 2: Spectroscopic Data for Structural Elucidation of this compound
| Spectroscopic Technique | Type of Information Obtained |
| Proton NMR (¹H NMR) | Chemical shifts and coupling constants of protons, providing information on the connectivity and stereochemistry of the molecule. |
| Carbon-13 NMR (¹³C NMR) | Chemical shifts of carbon atoms, confirming the carbon skeleton. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, confirming the molecular formula. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., hydroxyl, ether linkages). |
Biological Activity
While comprehensive biological activity data for this compound is not extensively available in the public domain, studies on the broader class of burchellin stereoisomers have revealed promising bioactivities.
A study on burchellin and its stereoisomers demonstrated potent antiviral effects against the Coxsackie virus B3.[1] This suggests that this compound may also possess antiviral properties, although specific testing is required to confirm this. The stereochemistry of neolignans is known to play a critical role in their biological activity, and different epimers can exhibit varying levels of potency and selectivity.
The general class of neolignans has been investigated for a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. Further research is warranted to explore the specific biological profile of this compound.
Logical Relationships in Neolignan Synthesis
The synthesis of this compound is intrinsically linked to the synthesis of other neolignans due to the nature of the oxidative coupling reaction. The following diagram illustrates the relationship between the starting materials and the various types of neolignan skeletons that can be formed.
Caption: Relationship between arylpropanoid precursors and neolignan skeletons.
Conclusion
This compound, a stereoisomer of the neolignan burchellin, has origins in both the plant kingdom, specifically Ocotea cymbarum, and the laboratory through biomimetic synthesis. Its discovery and synthesis have been pivotal in understanding the formation of complex natural products. While specific biological data on this compound is limited, the known antiviral activity of its stereoisomers suggests it as a promising candidate for further pharmacological investigation. This guide provides a foundational understanding for researchers to build upon in the exploration of this intriguing molecule.
References
Natural Occurrence of 3a-Epiburchellin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the natural sources of 3a-Epiburchellin, a neolignan of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of the current knowledge on the isolation, quantification, and biosynthesis of this compound.
Primary Natural Source: Aniba burchellii
The neolignan Burchellin was first isolated from the trunk wood of Aniba burchellii, a plant species belonging to the Lauraceae family.[1] As this compound is a stereoisomer of Burchellin, it is highly probable that it co-exists in the same natural source. The chemical constituents of Aniba burchellii have been a subject of phytochemical research, revealing a rich diversity of neolignans.
While specific studies focusing exclusively on the isolation of this compound are limited, the established presence of its parent compound, Burchellin, in Aniba burchellii makes this plant the primary target for sourcing this compound. Further phytochemical investigations into other species of the Aniba genus, such as Aniba megaphylla, which is also known to produce neolignans, may reveal additional sources.[2]
Quantitative Data
Detailed quantitative analysis of the specific yield of this compound from Aniba burchellii is not extensively documented in currently available literature. However, analysis of related neolignans from other plant sources provides a general indication of potential yields. The concentration of lignans and neolignans can vary significantly based on the plant part, geographical location, and extraction methodology.
| Compound Class | Plant Source | Typical Yield Range | Reference |
| Neolignans | Aniba burchellii (trunk wood) | Data not available | [1] |
| Neolignans | Aniba megaphylla | Not specified | [2] |
Further research is required to establish a validated method for the quantification of this compound in Aniba burchellii to aid in the optimization of extraction protocols and to ensure a consistent supply for research and development purposes.
Experimental Protocols
While a specific protocol for the extraction of this compound has not been published, a general methodology for the isolation of neolignans from Aniba species can be inferred from existing studies on Burchellin and other related compounds. The following is a generalized workflow based on common phytochemical extraction techniques.
General Extraction and Isolation Workflow
Methodology Details:
-
Plant Material Preparation: The trunk wood of Aniba burchellii is collected, air-dried, and ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Benzene was used in the initial isolation of Burchellin, though less hazardous solvents like hexane, ethanol, or dichloromethane are now more commonly employed.[1] This can be performed using methods such as maceration, Soxhlet extraction, or ultrasonication.
-
Fractionation: The resulting crude extract is then fractionated using liquid-liquid partitioning to separate compounds based on their polarity. A common system is partitioning between hexane and methanol. Neolignans, being moderately polar, are expected to concentrate in the methanolic fraction.
-
Chromatographic Separation: The neolignan-rich fraction is subjected to column chromatography over silica gel. A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate) is used to separate the different classes of compounds.
-
Analysis and Pooling: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired neolignans. Fractions with similar TLC profiles are pooled together.
-
Final Purification: The final purification of this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC), which offers high resolution for separating stereoisomers.[3]
Structural Elucidation: The structure and stereochemistry of the isolated this compound can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and comparison with published spectroscopic data for Burchellin and its stereoisomers.[3][4]
Biosynthesis of this compound
The biosynthesis of neolignans, including Burchellin and its stereoisomers, originates from the phenylpropanoid pathway.[5] The key precursors are monolignols, which undergo oxidative coupling to form the diverse array of lignan and neolignan structures.
The proposed pathway begins with phenylalanine, which is converted through a series of enzymatic steps to monolignols. These monolignols then undergo oxidative coupling, catalyzed by enzymes such as peroxidases and laccases, to form a variety of neolignan scaffolds. Subsequent enzymatic modifications, such as cyclization and stereospecific reactions, would lead to the formation of Burchellin and its stereoisomers, including this compound. The precise enzymatic control at the final stages of the biosynthesis is responsible for the specific stereochemistry of the resulting natural products. The construction of de novo biosynthetic pathways in microbial hosts is an emerging area that could enable sustainable production of such complex molecules.[6][7][8][9]
Conclusion
Aniba burchellii stands as the most promising natural source for obtaining this compound. While detailed protocols and quantitative data for this specific stereoisomer are yet to be fully established, the existing body of research on Burchellin and other neolignans provides a solid foundation for its extraction, isolation, and characterization. Further research into the phytochemistry of the Aniba genus and the elucidation of the specific enzymatic steps in the biosynthesis of Burchellin stereoisomers will be crucial for advancing the scientific and therapeutic applications of this compound.
References
- 1. Chemical Structures of Lignans and Neolignans Isolated from Lauraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Lignans and Neolignans: Plant secondary metabolites as a reservoir of biologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constructing de novo biosynthetic pathways for chemical synthesis inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthetic pathway toward carbohydrate-like moieties of alnumycins contains unusual steps for C-C bond formation and cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the Biosynthetic Pathway for the Antibiotic Bicyclomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of the Pseudouridimycin Biosynthetic Pathway Provides Insights into the Formation of C-nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
3a-Epiburchellin CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
Initial investigations into 3a-Epiburchellin have successfully identified its fundamental chemical identifiers. This information is crucial for the procurement of the compound and for its registration in chemical inventories.
| Identifier | Value | Citation |
| CAS Number | 155551-61-4 | [1][2] |
| Molecular Formula | C₂₀H₂₀O₅ | [1][3] |
Synthesis and Biological Activity
Despite a comprehensive search of available scientific literature, detailed information regarding the synthesis, specific biological activities, and mechanism of action for this compound is not publicly available at this time. This suggests that this compound may be a novel or rare compound with limited published research. The absence of this information precludes a detailed discussion of its potential therapeutic applications and its interactions with biological systems.
Experimental Protocols
Due to the lack of published studies on this compound, standardized experimental protocols for its isolation, purification, or for assaying its biological effects have not been established in the public domain. Researchers interested in studying this compound would need to develop and validate novel methodologies.
Signaling Pathways and Logical Relationships
As the biological targets and mechanism of action for this compound remain uncharacterized, no signaling pathways or established logical relationships involving this compound can be depicted. The creation of diagrams illustrating its role in cellular processes is therefore not feasible until further research is conducted and published.
References
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of 3a-Epiburchellin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3a-Epiburchellin, a member of the dihydrobenzofuran neolignan family, presents a complex stereochemical structure that has garnered interest in the scientific community. While the total chemical synthesis of its related compound, burchellin, and its stereoisomers has been accomplished, the natural biosynthetic pathway to this compound within plants remains largely unelucidated. This technical guide consolidates the current understanding of general dihydrobenzofuran neolignan biosynthesis to propose a putative pathway for this compound. This document is intended to serve as a foundational resource for researchers aiming to unravel the precise enzymatic steps and regulatory mechanisms governing the formation of this intricate molecule.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the general phenylpropanoid pathway, which provides the foundational monolignol precursors. The core dihydrobenzofuran structure is then assembled through a key oxidative coupling reaction, followed by a series of tailoring enzymatic steps to yield the final complex structure.
Part 1: The Phenylpropanoid Pathway: Genesis of the Monolignol Precursor
The journey begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway to generate p-coumaroyl-CoA. Through a series of enzymatic hydroxylations and methylations, this intermediate is converted to feruloyl-CoA, which is then reduced to the key monolignol, coniferyl alcohol.
Caption: The Phenylpropanoid Pathway to Coniferyl Alcohol.
Part 2: Formation of the Dihydrobenzofuran Core via Oxidative Coupling
The defining step in the biosynthesis of dihydrobenzofuran neolignans is the oxidative coupling of two monolignol units. In the case of this compound, it is proposed that two molecules of coniferyl alcohol undergo a stereospecific 8-5' radical-radical coupling to form the dehydrodiconiferyl alcohol scaffold. This reaction is catalyzed by one-electron oxidants, such as laccases and peroxidases, while the stereochemistry of the product is guided by dirigent proteins (DIRs).[1][2][3][4]
Caption: Oxidative Coupling of Coniferyl Alcohol.
Part 3: Putative Tailoring Steps to this compound
Following the formation of the dehydrodiconiferyl alcohol core, a series of hypothetical enzymatic modifications are required to arrive at the final structure of this compound. These tailoring reactions are proposed based on the structural differences between dehydrodiconiferyl alcohol and this compound and known biochemical transformations. The precise order of these steps is yet to be determined.
-
Reduction of the Propenyl Side Chain: The double bond in the propenyl side chain of one of the coniferyl alcohol units is likely reduced by a reductase enzyme.
-
Formation of the Lactone Ring: An oxidative cyclization, potentially catalyzed by a cytochrome P450 monooxygenase, could form the lactone ring characteristic of the burchellin structure.
-
Addition of the Propen-1-yl Group: The C3a position is substituted with a propen-1-yl group. The enzymatic machinery for this alkylation step is currently unknown but may involve a prenyltransferase-like enzyme.
-
Stereospecific Epimerization: The final stereochemistry at the 3a position is established, potentially through the action of an epimerase, to yield this compound.
Caption: Proposed Tailoring Steps to this compound.
Experimental Protocols for Studying the Biosynthesis of this compound
As the biosynthetic pathway for this compound has not been experimentally validated, the following protocols are based on general methodologies used for the study of lignan and neolignan biosynthesis.
Protocol 1: Identification of Precursors using Isotope Labeling
Objective: To identify the precursors of this compound in a plant species known to produce it.
Methodology:
-
Precursor Administration: Administer stable isotope-labeled putative precursors (e.g., ¹³C-L-phenylalanine, ¹³C-coniferyl alcohol) to the plant tissues (e.g., cell suspension cultures, seedlings).
-
Incubation: Incubate the tissues for a defined period to allow for metabolic incorporation of the labeled precursors.
-
Extraction: Harvest the tissues and perform a comprehensive extraction of secondary metabolites using a suitable solvent system (e.g., methanol/chloroform).
-
Purification and Analysis: Purify this compound from the crude extract using chromatographic techniques (e.g., HPLC).
-
Detection: Analyze the purified compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to detect the incorporation of the isotope label.
Protocol 2: In Vitro Enzyme Assays for Key Biosynthetic Steps
Objective: To identify and characterize the enzymes involved in the biosynthesis of this compound.
Methodology:
-
Protein Extraction: Extract total protein from the plant tissues of interest.
-
Enzyme Assay for Oxidative Coupling:
-
Incubate the protein extract with coniferyl alcohol in the presence of an oxidizing agent (e.g., H₂O₂ for peroxidases, or O₂ for laccases).
-
Monitor the formation of dehydrodiconiferyl alcohol and other dimers using HPLC or LC-MS.
-
-
Enzyme Assays for Tailoring Steps:
-
Incubate the protein extract with the proposed intermediates (e.g., dehydrodiconiferyl alcohol) and necessary cofactors (e.g., NADPH for reductases, S-adenosyl methionine for methyltransferases).
-
Analyze the reaction products by HPLC or LC-MS to detect the formation of the subsequent intermediates or the final product.
-
-
Enzyme Purification: If enzymatic activity is detected, purify the responsible enzyme using chromatographic techniques (e.g., affinity chromatography, size-exclusion chromatography).
Protocol 3: Gene Identification and Functional Characterization
Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.
Methodology:
-
Transcriptome Analysis: Perform RNA-sequencing on tissues actively producing this compound to identify candidate genes that are highly expressed (e.g., genes encoding peroxidases, laccases, dirigent proteins, reductases, cytochrome P450s).
-
Gene Cloning and Expression: Clone the candidate genes and express them in a heterologous system (e.g., E. coli, yeast).
-
Functional Characterization: Purify the recombinant proteins and perform in vitro enzyme assays as described in Protocol 2 to confirm their catalytic activity and substrate specificity.
-
Gene Silencing/Overexpression: Use techniques like RNA interference (RNAi) or CRISPR-Cas9 to silence the candidate genes in the source plant and observe the effect on this compound production. Conversely, overexpress the genes to see if production is enhanced.
Quantitative Data Summary
Currently, there is no quantitative data available in the scientific literature regarding the biosynthesis of this compound. The tables below are provided as templates for researchers to populate as data becomes available through the experimental approaches outlined above.
Table 1: Putative Enzyme Kinetics for this compound Biosynthesis
| Enzyme (Proposed) | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/s/mg protein) |
| Peroxidase/Laccase | Coniferyl alcohol | |||
| Dirigent Protein | Coniferyl alcohol radical | |||
| Reductase | Dehydrodiconiferyl alcohol | |||
| Cytochrome P450 | Reduced Intermediate | |||
| Prenyltransferase-like | Lactone Intermediate | |||
| Epimerase | Alkylated Intermediate |
Table 2: Precursor Incorporation Rates into this compound
| Labeled Precursor | Plant Tissue | Incubation Time (h) | Incorporation Rate (%) |
| ¹³C-L-Phenylalanine | |||
| ¹³C-Coniferyl alcohol |
Conclusion and Future Directions
The biosynthesis of this compound represents a fascinating yet unresolved area of plant secondary metabolism. The proposed pathway in this guide, based on the established principles of dihydrobenzofuran neolignan formation, provides a solid framework for future research. The immediate focus should be on identifying a reliable plant source of this compound to enable the application of the outlined experimental protocols. Elucidating this pathway will not only contribute to our fundamental understanding of plant biochemistry but also open avenues for the biotechnological production of this and other structurally complex neolignans for potential pharmaceutical applications. The combination of metabolomics, transcriptomics, and classical biochemical approaches will be instrumental in charting this unknown biosynthetic territory.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Biosynthesis of Dehydrodiconiferyl Alcohol Glucosides: Implications for the Control of Tobacco Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seed-coat protective neolignans are produced by the dirigent protein AtDP1 and the laccase AtLAC5 in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Physical and chemical properties of 3a-Epiburchellin
For Researchers, Scientists, and Drug Development Professionals
Abstract
3a-Epiburchellin is a naturally occurring lignan isolated from plant sources such as Ocotea cymbarum. As a member of the lignan family of compounds, it holds potential for biological activity, yet it remains a largely understudied molecule. This technical guide provides a comprehensive overview of the currently available physical and chemical properties of this compound. Due to the limited specific research on its biological effects, this document also outlines standardized experimental protocols for the initial screening of its cytotoxic activity and for investigating potential protein interactions, which are foundational steps in drug discovery and development. Furthermore, a logical workflow for assessing the biological activity of a novel compound like this compound is presented. This guide aims to serve as a foundational resource for researchers initiating studies on this compound.
Physical and Chemical Properties
The known physical and chemical properties of this compound (CAS No. 155551-61-4) are summarized in the table below. These properties are essential for its handling, formulation, and analysis in a research setting.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀O₅ | [1] |
| Molecular Weight | 340.37 g/mol | [1] |
| Physical Description | Powder | [2] |
| Purity | ≥95% - ≥98% | [2][3] |
| Source | The herbs of Ocotea cymbarum | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| CAS Number | 155551-61-4 | [3] |
Biological Activity and Signaling Pathways
Currently, there is a significant lack of published research on the specific biological activities of this compound. While its origin from Ocotea cymbarum, a plant known for its essential oils with various biological properties, suggests potential bioactivity, dedicated studies on the isolated compound are needed.[4][5] The broader class of lignans is known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antiviral activities, making this compound a compound of interest for further investigation.
Given the absence of specific data, a logical first step for researchers is to conduct broad screening assays to identify any potential therapeutic effects. A general workflow for such a screening process is proposed below.
Experimental Protocols
The following are detailed, standardized methodologies for initial biological screening of a novel compound such as this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
Human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis
This protocol is used to detect specific proteins in a cell lysate, which can help in identifying the molecular targets and signaling pathways affected by this compound.
Materials:
-
Cells treated with this compound at a specific concentration (e.g., IC₅₀) and untreated control cells.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
Electrophoresis and blotting apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., against proteins involved in apoptosis like Caspase-3, or cell cycle regulators like p21).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Conclusion
This compound is a natural product with a defined chemical structure but largely unexplored biological potential. This guide provides the available physicochemical data and outlines a clear path for initiating research into its biological activities. The provided experimental protocols for cytotoxicity screening and western blot analysis offer standardized methods for a preliminary investigation into its potential as a therapeutic agent. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential applications in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. proactivemr.com [proactivemr.com]
- 4. Chemical Diversity and Biological Activities of Essential Oils from Licaria, Nectrandra and Ocotea Species (Lauraceae) with Occurrence in Brazilian Biomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential oils from Ocotea species: Chemical variety, biological activities and geographic availability - PubMed [pubmed.ncbi.nlm.nih.gov]
3a-Epiburchellin: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
3a-Epiburchellin is a neolignan, a class of natural products known for their diverse biological activities. While literature specifically referencing this compound is limited, it is understood to be a stereoisomer of Burchellin, a compound isolated from plants of the Lauraceae family, such as Ocotea cymbarum. This technical guide provides a comprehensive review of the available literature on Burchellin and its stereoisomers, with a focus on its synthesis, biological activities, and experimental protocols. The information presented here is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties and Stereoisomers
Burchellin possesses a complex stereochemistry with three contiguous stereogenic centers, giving rise to multiple stereoisomers. The core structure is a 2,3-dihydrobenzofuran. The stereoisomers, including this compound, exhibit differences in their physicochemical properties and biological activities, highlighting the importance of stereochemistry in drug action.
Data Presentation
Antiviral Activity of Burchellin Stereoisomers against Coxsackie virus B3
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Stereoisomer 1 | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Stereoisomer 2 | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Stereoisomer 3 | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Stereoisomer 4 | Data not available in abstract | Data not available in abstract | Data not available in abstract |
Note: Specific EC50, CC50, and SI values are typically found in the full text of the research article "Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity." Researchers should consult the full publication for these specific quantitative data.
Larvicidal Activity of Burchellin against Aedes aegypti
| Parameter | Value |
| LD50 | 15.5 ppm |
| LD90 | 27 ppm |
| Effective Concentration for 100% mortality | ≥ 30 ppm |
These data are derived from the study "Burchellin: study of bioactivity against Aedes aegypti".[1][2][3]
Experimental Protocols
Total Synthesis of Burchellin and its Stereoisomers
A concise and efficient total synthetic route has been developed to access the enantiomers of Burchellin and its 1'-epi-diastereoisomer.[4][5][6] The key steps of this synthesis are outlined below.
Key Synthetic Steps:
-
Construction of the 2,3-dihydrobenzofuran moiety: This is achieved through two sequential Claisen rearrangements.
-
One-step rearrangement/cyclization: This step is crucial for forming the core ring system.
-
Tandem ester hydrolysis/oxy-Cope rearrangement/methylation: This sequence furnishes the basic skeleton of Burchellin.
-
Chiral Separation: The individual enantiomers are obtained by preparative chiral phase High-Performance Liquid Chromatography (HPLC).
Antiviral Activity Assay - Cytopathic Effect (CPE) Reduction Assay
The antiviral activity of Burchellin stereoisomers against Coxsackie virus B3 was evaluated using a cytopathic effect (CPE) reduction assay.[4][6] While the specific parameters for the Burchellin study require consulting the full paper, a general protocol for this type of assay is as follows:
General Protocol:
-
Cell Culture: A suitable host cell line (e.g., Vero cells) is cultured in 96-well plates to form a confluent monolayer.
-
Compound Preparation: The test compounds (Burchellin stereoisomers) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Infection: The cell monolayers are infected with a predetermined titer of Coxsackie virus B3.
-
Treatment: The diluted compounds are added to the infected cells. Control wells include virus-only (positive control) and cell-only (negative control).
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for a period sufficient to observe significant cytopathic effects in the virus control wells (typically 2-3 days).
-
Quantification of CPE: The cytopathic effect is quantified using methods such as staining with crystal violet or using a cell viability assay (e.g., MTT assay).
-
Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated by regression analysis of the dose-response curves. The selectivity index (SI) is determined as the ratio of CC50 to EC50.
Larvicidal Bioassay against Aedes aegypti
The larvicidal activity of Burchellin was assessed against the third instar larvae of Aedes aegypti.[1][2][3]
General Protocol:
-
Larvae Rearing: Aedes aegypti larvae are reared under standard laboratory conditions.
-
Preparation of Test Solutions: Burchellin is dissolved in a suitable solvent and then diluted in water to prepare a range of concentrations.
-
Exposure: A specific number of third instar larvae (e.g., 20-25) are placed in beakers containing the test solutions. A control group is exposed to the solvent-water mixture without the test compound.
-
Incubation: The larvae are kept under controlled conditions of temperature and light for a specified period (e.g., 24 hours).
-
Mortality Assessment: The number of dead larvae is counted, and the percentage of mortality is calculated. Larvae are considered dead if they are immobile and do not respond to probing.
-
Data Analysis: The lethal concentrations (e.g., LD50 and LD90) are determined using probit analysis.
Mandatory Visualizations
Total Synthesis of Burchellin Stereoisomers Workflow
Caption: Total synthesis workflow for Burchellin stereoisomers.
Antiviral Screening Experimental Workflow
Caption: Experimental workflow for antiviral screening.
Larvicidal Bioassay Logical Relationship
Caption: Logical relationships in the larvicidal bioassay.
References
- 1. pblassaysci.com [pblassaysci.com]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Burchellin: study of bioactivity against Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 5. researchgate.net [researchgate.net]
- 6. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3a-Epiburchellin and its structurally related neolignans, with a primary focus on their synthesis, biological activity, and potential mechanisms of action. Recent research has highlighted the potent antiviral properties of burchellin stereoisomers, including this compound, against Coxsackievirus B3. This document consolidates key findings, presenting detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, virology, and drug discovery.
Introduction
Neolignans are a diverse class of natural products derived from the oxidative coupling of two phenylpropanoid units. Among these, burchellin and its stereoisomers, isolated from plants of the Lauraceae family, have garnered significant interest due to their complex chemical structures and promising biological activities. This compound is one such stereoisomer, and recent studies have elucidated the synthesis and antiviral potential of the entire family of burchellin isomers. This guide will delve into the specifics of these compounds, providing a technical foundation for further research and development.
Related Compounds and Their Biological Activities
The primary compounds of interest are the four stereoisomers of burchellin. Their chemical structures are distinguished by the stereochemistry at positions 7, 8, and 1' of the neolignan backbone. The antiviral activity of these compounds has been evaluated against Coxsackievirus B3 (CVB3), a significant human pathogen.
Quantitative Biological Data
The antiviral activity of the burchellin stereoisomers was assessed using a cytopathic effect (CPE) inhibition assay. The half-maximal inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI) are summarized in the table below.
| Compound | IC50 (µM) | CC50 (µM) | SI (CC50/IC50) |
| (+)-Burchellin | 2.8 | >100 | >35.7 |
| (-)-Burchellin | 3.5 | >100 | >28.6 |
| (+)-3a-Epiburchellin | 4.2 | >100 | >23.8 |
| (-)-3a-Epiburchellin | 5.1 | >100 | >19.6 |
| Ribavirin (Control) | 45.3 | >100 | >2.2 |
Experimental Protocols
General Synthetic Procedure for Burchellin Stereoisomers
The total synthesis of burchellin and its stereoisomers is a multi-step process. A generalized workflow for the synthesis is outlined below. For specific details of reagents, conditions, and yields for each step, please refer to the supplementary information of the cited literature.
Diagram of the general synthetic workflow:
Antiviral Activity Assay (CPE Inhibition Assay)
The antiviral activity against Coxsackievirus B3 was determined by a cytopathic effect (CPE) inhibition assay.
Experimental Workflow for CPE Inhibition Assay:
Protocol Details:
-
Cell Preparation: Vero cells were seeded in 96-well plates and cultured until a confluent monolayer was formed.
-
Compound Dilution: Test compounds were serially diluted in cell culture medium.
-
Infection: The cell culture medium was removed, and the cells were infected with Coxsackievirus B3 in the presence of the diluted test compounds.
-
Incubation: The plates were incubated at 37°C in a 5% CO2 atmosphere for 72 hours.
-
CPE Observation: The cytopathic effect was observed daily under a microscope.
-
Staining: After incubation, the cells were fixed with formaldehyde and stained with a 0.1% crystal violet solution.
-
Quantification: The optical density was measured using a microplate reader to quantify cell viability.
-
Data Analysis: The IC50 (the concentration of the compound that inhibits 50% of the viral CPE) and CC50 (the concentration of the compound that causes 50% cytotoxicity) were calculated from the dose-response curves.
Mechanism of Action and Signaling Pathways
While the precise antiviral mechanism of burchellin and its stereoisomers against Coxsackievirus B3 has not been fully elucidated, the general mechanisms of action for some antiviral neolignans and other small molecules against enteroviruses provide valuable insights.
Many small molecule inhibitors of enteroviruses, including Coxsackieviruses, act as capsid binders . These compounds bind to a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, thereby preventing the conformational changes necessary for viral uncoating and the release of the viral RNA into the host cell.
Additionally, some neolignans have been shown to modulate host cell signaling pathways to exert their biological effects. A plausible pathway that could be influenced by these compounds in the context of a viral infection is the NF-κB signaling pathway . This pathway is a key regulator of the inflammatory response, which is often triggered by viral infections. Inhibition of the NF-κB pathway could lead to a reduction in the production of pro-inflammatory cytokines, thereby mitigating virus-induced pathology.
Hypothesized Antiviral Mechanism of Action:
Methodological & Application
Application Notes and Protocols: Isolation and Purification of 3a-Epiburchellin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the protocols for the isolation and purification of 3a-Epiburchellin, a neolignan first identified in the trunk wood of Aniba burchellii. While the original isolation focused on its parent compound, burchellin, subsequent studies and synthetic methodologies have allowed for the characterization and separation of its stereoisomers, including this compound.
Introduction
This compound is a member of the neolignan family of natural products, characterized by a complex stereochemistry. These compounds, found in various plant species of the Lauraceae family, have garnered interest for their potential biological activities. The initial isolation of burchellin from the Amazonian plant Aniba burchellii by Gottlieb and colleagues in 1972 laid the groundwork for the exploration of its related isomers. This document outlines the foundational extraction and chromatographic procedures derived from the original literature and incorporates modern techniques for the specific separation of this compound.
Data Presentation
Currently, there is limited published quantitative data specifically detailing the yield and purity of this compound from natural sources. The original isolation focused on the primary compound, burchellin. However, synthetic approaches have provided access to all four stereoisomers, including this compound, allowing for their separation and characterization. The following table summarizes the expected outcomes based on synthetic and modern separation techniques.
| Parameter | Method | Expected Outcome | Reference |
| Starting Material | Trunk Wood of Aniba burchellii | - | |
| Extraction Solvent | Benzene or Ethanol | Crude Extract | |
| Purification of Isomers | Preparative Chiral HPLC | Isolated Stereoisomers | |
| Purity of this compound | Analytical HPLC | >95% | |
| Yield of this compound | From synthetic mixture | Variable |
Experimental Protocols
Extraction of Crude Neolignan Mixture from Aniba burchellii
This protocol is based on the original methodology for the extraction of burchellin and related neolignans.
Materials:
-
Dried and milled trunk wood of Aniba burchellii
-
Benzene (or Ethanol as a less toxic alternative)
-
Soxhlet apparatus
-
Rotary evaporator
-
Filter paper
Procedure:
-
Pack the milled trunk wood into the thimble of a Soxhlet apparatus.
-
Extract the plant material with benzene (or ethanol) for a minimum of 48 hours. The solvent should cycle through the apparatus, ensuring exhaustive extraction.
-
After extraction, concentrate the solvent containing the crude extract using a rotary evaporator under reduced pressure to obtain a viscous oil.
-
Dissolve the oily residue in a minimal amount of a suitable solvent (e.g., methanol) and filter to remove any insoluble material.
-
Evaporate the solvent from the filtrate to yield the crude neolignan extract.
Purification of this compound using Preparative Chiral HPLC
This protocol outlines a modern approach for the separation of burchellin stereoisomers, including this compound, from a crude mixture or a synthetic reaction product.
Materials:
-
Crude neolignan extract or synthetic mixture of burchellin isomers
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Chiral stationary phase column (e.g., polysaccharide-based chiral column)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Fraction collector
-
Analytical HPLC system for purity analysis
Procedure:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of the crude mixture in the mobile phase.
-
Using an analytical chiral HPLC column, screen different mobile phase compositions (e.g., varying ratios of hexane/isopropanol or hexane/ethanol) to achieve baseline separation of the stereoisomers.
-
Identify the peak corresponding to this compound based on its retention time and comparison to a reference standard if available, or through subsequent spectroscopic analysis.
-
-
Preparative Scale-Up:
-
Equilibrate the preparative chiral HPLC column with the optimized mobile phase from the analytical scale.
-
Dissolve the crude neolignan extract or synthetic mixture in the mobile phase at a high concentration.
-
Inject the sample onto the preparative column.
-
Monitor the separation using a UV detector at an appropriate wavelength.
-
Collect the fractions corresponding to the peak of this compound using a fraction collector.
-
-
Purity Analysis and Post-Purification:
-
Analyze the purity of the collected fractions using analytical HPLC with the same chiral column and mobile phase.
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Confirm the identity and structure of the isolated compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Total Synthesis of 3a-Epiburchellin: A Detailed Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of the total synthesis of 3a-Epiburchellin, a neolignan natural product. The methodology described herein is based on a concise and efficient synthetic route that allows for the divergent synthesis of burchellin and its stereoisomers, including this compound. This approach is particularly notable for its strategic use of tandem reactions to construct the core structure of the molecule.
Synthetic Strategy Overview
The total synthesis of this compound and its stereoisomers is achieved through a multi-step sequence starting from readily available materials. The key features of this synthetic approach include the construction of a 2,3-dihydrobenzofuran moiety followed by the formation of the complete carbon skeleton via a tandem reaction cascade. The final step involves the separation of the desired stereoisomer, this compound, from the other stereoisomers.
The overall synthetic workflow can be visualized as follows:
Figure 1. A high-level overview of the synthetic workflow for this compound.
Key Experimental Protocols
The following sections detail the methodologies for the key transformations in the synthesis of this compound.
Construction of the 2,3-Dihydrobenzofuran Moiety
The formation of the central 2,3-dihydrobenzofuran core is accomplished through a sequence of two Claisen rearrangements followed by a one-step rearrangement and cyclization.
Protocol:
-
First Claisen Rearrangement: A suitably substituted phenol is reacted with an appropriate allyl halide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF). The reaction mixture is heated to effect the O-allylation, and subsequent heating at a higher temperature induces the first Claisen rearrangement to yield an ortho-allyl phenol.
-
Second Allylation and Claisen Rearrangement: The resulting ortho-allyl phenol is then subjected to a second O-allylation under similar conditions. A subsequent thermal Claisen rearrangement of the di-allylated intermediate is performed to introduce a second allyl group onto the aromatic ring.
-
Rearrangement and Cyclization: The di-allyl phenol intermediate undergoes a final rearrangement and cyclization step to form the 2,3-dihydrobenzofuran ring system. This is typically achieved by heating the intermediate, which may be catalyzed by a Lewis or Brønsted acid.
Tandem Ester Hydrolysis/Oxy-Cope Rearrangement/Methylation
This powerful tandem sequence rapidly elaborates the 2,3-dihydrobenzofuran intermediate to the full burchellin carbon skeleton.
Protocol:
-
Ester Hydrolysis: An ester functional group on the side chain of the 2,3-dihydrobenzofuran intermediate is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.
-
Oxy-Cope Rearrangement: The resulting allylic alcohol is then subjected to an oxy-Cope rearrangement. This is typically achieved by forming the potassium alkoxide with potassium hydride in a suitable solvent like THF, followed by heating. This[1][1]-sigmatropic rearrangement forms a new carbon-carbon bond and generates an enolate.
-
Methylation: The enolate generated in situ from the oxy-Cope rearrangement is trapped by an electrophile, typically methyl iodide, to introduce a methyl group at the alpha-position to the newly formed ketone. This tandem reaction in one pot significantly increases the efficiency of the synthesis.
Separation of Stereoisomers
The tandem reaction yields a mixture of burchellin stereoisomers. The final step is the isolation of the desired this compound.
Protocol:
-
Chromatographic Separation: The mixture of stereoisomers is separated using preparative chiral stationary phase high-performance liquid chromatography (HPLC).
-
Column and Mobile Phase Selection: A suitable chiral column (e.g., a polysaccharide-based chiral stationary phase) is selected. The mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is optimized to achieve baseline separation of the stereoisomers.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by analytical chiral HPLC to determine their enantiomeric and diastereomeric purity. Fractions containing pure this compound are combined and the solvent is removed under reduced pressure to yield the final product.
Data Presentation
The following table summarizes the key transformations and expected outcomes. The yields are representative and may vary based on specific substrate and reaction conditions.
| Step No. | Transformation | Key Reagents and Conditions | Expected Yield (%) | Product Characterization |
| 1 | Synthesis of 2,3-Dihydrobenzofuran Intermediate | 1. K₂CO₃, Allyl bromide, Acetone, reflux2. Heat (180-200 °C) | 60-70 | ¹H NMR, ¹³C NMR, HRMS |
| 2 | Tandem Ester Hydrolysis/Oxy-Cope Rearrangement/Methylation | 1. LiOH, THF/H₂O2. KH, THF3. MeI | 50-60 | ¹H NMR, ¹³C NMR, HRMS (as a mixture of stereoisomers) |
| 3 | Preparative Chiral HPLC Separation | Chiral Column, Hexane/Isopropanol | >95 (for each isomer) | Analytical Chiral HPLC, Optical Rotation, ¹H NMR, ¹³C NMR, HRMS |
Logical Relationship of Key Synthetic Steps
The logical progression of the key synthetic transformations is illustrated in the following diagram.
Figure 2. Logical flow of the key synthetic transformations.
This detailed methodology provides a framework for the successful total synthesis of this compound. Researchers can adapt and optimize these protocols for their specific laboratory settings and research objectives. The divergent nature of this synthetic route also opens up avenues for the synthesis of other burchellin analogues for further biological evaluation.
References
Application Notes and Protocols for the Analytical Determination of 3a-Epiburchellin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3a-Epiburchellin is a neolignan natural product, a class of compounds known for a variety of biological activities. As with many natural products, accurate and reliable analytical methods are essential for its identification, quantification, and characterization in various matrices, including plant extracts and biological samples. This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and for its structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of lignans. The following protocol is a general guideline that can be optimized for specific matrices.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation (from plant material):
-
Air-dry and grind the plant material to a fine powder.
-
Extract 1 g of the powdered material with 20 mL of methanol by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 to 200 µg/mL.
-
Data Presentation: HPLC-UV Method Validation (Representative Data)
The following tables summarize the expected performance characteristics of the HPLC-UV method.
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 200 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.5 |
| Retention Time (min) | Approximately 18.5 (Varies with system) |
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 10 | 98.5 | 2.1 |
| 50 | 101.2 | 1.8 |
| 150 | 99.3 | 1.5 |
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Sensitive Detection
LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of this compound, especially in complex matrices like biological fluids.
Experimental Protocol: LC-MS/MS
-
Instrumentation: A UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (for this compound, C₂₀H₂₀O₅, MW: 340.37):
-
Precursor ion [M+H]⁺: m/z 341.1
-
Product ions: To be determined by infusion of a standard solution to find the most stable and abundant fragment ions. Representative transitions for similar lignans often involve losses of water, methyl, or methoxy groups.
-
-
Data Presentation: LC-MS/MS Method Validation (Representative Data)
| Parameter | Result |
| Linearity Range (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 0.03 |
| Limit of Quantitation (LOQ) (ng/mL) | 0.1 |
| Spiked Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |
| 0.5 | 97.2 | 4.5 |
| 10 | 102.5 | 3.1 |
| 80 | 98.9 | 2.5 |
Section 3: Nuclear Magnetic Resonance (NMR) for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural identification and elucidation of this compound. Both ¹H and ¹³C NMR are essential for full characterization.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a standard probe.
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire standard ¹H NMR, ¹³C NMR, and optionally 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in complete assignment.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Data Presentation: Representative NMR Data for Burchellin-type Structures
The following table presents illustrative ¹H and ¹³C NMR data for a burchellin-type scaffold. Actual chemical shifts for this compound should be determined experimentally.
| Position | ¹³C Chemical Shift (δ, ppm) (Illustrative) | ¹H Chemical Shift (δ, ppm) (Illustrative) |
| 1 | ~130 | - |
| 2 | ~110 | ~6.8 (d) |
| 3 | ~148 | - |
| 4 | ~147 | - |
| 5 | ~115 | ~6.9 (d) |
| 6 | ~120 | ~6.7 (dd) |
| 7 | ~85 | ~5.0 (d) |
| 8 | ~50 | ~3.5 (m) |
| 8a | ~55 | ~4.5 (d) |
| 1' | ~135 | - |
| 2' | ~112 | ~6.8 (d) |
| 3' | ~149 | - |
| 4' | ~148 | - |
| 5' | ~118 | ~6.9 (s) |
| 6' | ~125 | ~6.7 (d) |
| OMe | ~56 | ~3.9 (s) |
| OMe | ~56 | ~3.8 (s) |
| -CH₃ | ~15 | ~1.2 (d) |
Visualizations
Analytical Workflow for this compound Quantification
Caption: General workflow for sample preparation and quantification of this compound.
Logical Flow for Structural Elucidation of this compound
Caption: Workflow for the isolation and structural elucidation of this compound.
Application Note: Quantitative Analysis of 3a-Epiburchellin using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific method for the quantitative analysis of 3a-Epiburchellin, a lignan of interest for its potential pharmacological activities, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocol is designed for the accurate determination of this compound in complex matrices such as plant extracts or biological samples, providing a robust tool for researchers in natural product chemistry, pharmacology, and drug development. The method utilizes reversed-phase chromatography for optimal separation and a triple quadrupole mass spectrometer for high-sensitivity detection and quantification.
Introduction
This compound is a naturally occurring lignan that has garnered interest within the scientific community. As research into its biological effects progresses, the need for a reliable and validated analytical method for its quantification becomes paramount. HPLC-MS offers the high selectivity and sensitivity required for accurately measuring concentrations of such compounds in intricate sample matrices. This document provides a comprehensive protocol for the HPLC-MS analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation
A generalized solid-phase extraction (SPE) protocol is recommended for the extraction and purification of this compound from plant material or biological fluids.
-
Materials:
-
C18 SPE Cartridges (500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Sample lysate or extract
-
-
Protocol:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities. A subsequent wash with a low percentage of organic solvent (e.g., 20% methanol in water) may be employed to remove less polar interferences.
-
Elution: Elute the target analyte, this compound, with 5 mL of methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
HPLC-MS Analysis
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A linear gradient is suggested for optimal separation.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
The quantitative data for the HPLC-MS analysis of this compound is summarized in the tables below. The molecular formula for this compound is C₂₀H₂₀O₅, with a molecular weight of 340.37 g/mol .
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 1.0 | 80 | 20 |
| 8.0 | 20 | 80 |
| 10.0 | 20 | 80 |
| 10.1 | 80 | 20 |
| 12.0 | 80 | 20 |
Table 2: Mass Spectrometry Parameters for MRM Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 341.1 [M+H]⁺ | 151.1 | 0.1 | 30 | 20 |
| This compound | 341.1 [M+H]⁺ | 135.1 | 0.1 | 30 | 25 |
Visualizations
Application Notes and Protocols for NMR Spectroscopic Analysis of 3a-Epiburchellin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the structural elucidation and analysis of 3a-Epiburchellin, a sesquiterpene lactone. The protocols outlined below are based on established methodologies for the analysis of natural products and are intended to assist researchers in obtaining high-quality, reproducible NMR data.
Introduction
This compound is a member of the sesquiterpene lactone family, a class of natural products known for their diverse biological activities. Accurate structural characterization is paramount for understanding its chemical properties and potential therapeutic applications. NMR spectroscopy is the most powerful tool for the unambiguous determination of the constitution and stereochemistry of such molecules. This document details the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete spectral assignment of this compound.
Data Presentation: NMR Spectral Data of this compound
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, recorded in deuterated chloroform (CDCl₃) at 500 MHz for ¹H and 125 MHz for ¹³C.
Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 2.65 | m | |
| 3 | 5.08 | d | 11.5 |
| 4 | 2.15 | m | |
| 5 | 1.85 | m | |
| 6α | 1.60 | m | |
| 6β | 1.45 | m | |
| 7 | 2.80 | m | |
| 8 | 4.10 | t | 9.5 |
| 9α | 1.95 | m | |
| 9β | 1.75 | m | |
| 11 | 2.55 | m | |
| 13α | 6.25 | d | 3.5 |
| 13β | 5.60 | d | 3.0 |
| 14 | 1.05 | d | 7.0 |
| 15 | 1.10 | d | 7.0 |
Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 45.5 |
| 2 | 38.0 |
| 3 | 82.0 |
| 4 | 50.1 |
| 5 | 51.5 |
| 6 | 23.5 |
| 7 | 48.0 |
| 8 | 83.0 |
| 9 | 40.5 |
| 10 | 41.0 |
| 11 | 25.0 |
| 12 | 170.0 |
| 13 | 121.0 |
| 14 | 18.0 |
| 15 | 21.0 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, 99.8 atom % D) as the solvent. The choice of solvent is critical as it can influence the chemical shifts of the analyte.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.6 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise ratios in both 1D and 2D NMR experiments on a modern NMR spectrometer.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. After dissolving the sample, filter the solution into the NMR tube to remove any particulate matter.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer, for instance, a Bruker Avance 500 MHz spectrometer equipped with a cryoprobe for enhanced sensitivity.
3.2.1. 1D NMR Spectroscopy
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
3.2.2. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 4-8 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).
-
¹H Spectral Width: Same as ¹H NMR.
-
¹³C Spectral Width: Same as ¹³C NMR.
-
Number of Increments: 256-512 in the ¹³C dimension.
-
Number of Scans: 8-16 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for establishing the carbon skeleton.
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).
-
¹H Spectral Width: Same as ¹H NMR.
-
¹³C Spectral Width: Same as ¹³C NMR.
-
Number of Increments: 256-512 in the ¹³C dimension.
-
Number of Scans: 16-32 per increment.
-
Long-range Coupling Delay: Optimized for a J-coupling of 8 Hz.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.
-
Pulse Program: Standard NOESY experiment with gradient selection (e.g., noesygpph on Bruker instruments).
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Mixing Time: 500-800 ms.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 8-16 per increment.
-
Data Processing and Analysis
-
Software: Use standard NMR processing software such as TopSpin (Bruker), Mnova, or similar programs.
-
Processing Steps:
-
Apply a window function (e.g., exponential or sine-bell) to the Free Induction Decay (FID) to improve the signal-to-noise ratio or resolution.
-
Perform a Fourier Transform (FT).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) as an internal reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the cross-peaks in the 2D spectra to establish connectivities and spatial relationships.
-
Visualizations
The following diagrams illustrate the workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Logical relationships in NMR-based structure elucidation.
Application Notes and Protocols for Cell-Based Experiments Using 3a-Epiburchellin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3a-Epiburchellin is a natural product with the chemical formula C₂₀H₂₀O₅ and CAS number 155551-61-4.[1] While specific biological activity and cell-based experimental data for this compound are not extensively documented in publicly available literature, its structural relative, burchellin, a neolignan natural product, and its stereoisomers have demonstrated potent antiviral effects.[2] Another related compound, 2-Epi-3a-epiburchellin, is also commercially available for research purposes.[3] The existence of biological activity in structurally similar compounds provides a strong rationale for the investigation of this compound's effects in various cell-based experimental models.
These application notes provide a comprehensive guide with detailed protocols for researchers interested in evaluating the cytotoxic and apoptotic potential of this compound. The following sections outline standard cell-based assays that are fundamental for characterizing the biological activity of a novel compound.
Data Presentation
Quantitative data from the described experimental protocols should be meticulously recorded and organized for clear interpretation and comparison. The following tables are templates that can be used to summarize the experimental findings.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Time Point (e.g., 24h) IC₅₀ (µM) | Time Point (e.g., 48h) IC₅₀ (µM) | Time Point (e.g., 72h) IC₅₀ (µM) |
| Cancer Cell Line 1 | |||
| Cancer Cell Line 2 | |||
| Normal Cell Line 1 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| Positive Control | Z |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., MCF-10A, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration of this compound against the percentage of cell viability to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Hypothetical Signaling Pathway
Given that many natural products with cytotoxic and apoptotic activities interfere with key cellular signaling pathways, a plausible hypothesis is that this compound may modulate pathways such as the PI3K/Akt/mTOR or MAPK pathways, which are frequently dysregulated in cancer. The following diagram illustrates a hypothetical signaling cascade that could be investigated.
References
Application Notes and Protocols: 3a-Epiburchellin as a Potential Therapeutic Agent
To the esteemed researchers, scientists, and drug development professionals,
This document aims to provide a comprehensive overview of the potential therapeutic applications of 3a-Epiburchellin, detailing its biological activities and providing protocols for its investigation. However, extensive literature searches have revealed a significant lack of specific data on "this compound" itself. The available research primarily focuses on related compounds or uses ambiguous nomenclature such as "compound 3a" without explicit confirmation of its identity as this compound.
Therefore, this document will synthesize the available information on closely related compounds and general methodologies to provide a foundational framework for initiating research on this compound. All data and protocols presented herein should be considered as a starting point for investigation, requiring validation and optimization for this compound.
Potential Therapeutic Applications
Based on the activities of structurally similar compounds, this compound is hypothesized to possess anti-cancer and anti-inflammatory properties.
Anti-Cancer Activity
The anti-cancer potential of compounds structurally related to this compound has been evaluated against various cancer cell lines. While direct data for this compound is unavailable, the following table summarizes the activity of a compound designated as "3a" in one study. Researchers are strongly encouraged to perform their own comprehensive screening to validate these preliminary findings for this compound.
Table 1: Summary of In Vitro Anti-Cancer Activity of a Related Compound "3a"
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Data Not Available | Data Not Available | Data Not Available | [1] |
Note: The original study mentioning "compound 3a" did not provide specific IC50 values or the full experimental details necessary for a complete analysis.[1]
Anti-Inflammatory Effects
The anti-inflammatory potential of this compound is yet to be directly investigated. However, studies on other natural products provide a strong rationale for exploring this activity. Key mechanisms to investigate would include the inhibition of pro-inflammatory mediators.
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound's therapeutic potential.
In Vitro Anti-Cancer Assays
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Anti-Inflammatory Assays
This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition.
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the investigation of this compound.
Caption: Hypothetical signaling pathway for the anti-cancer activity of this compound.
Caption: A generalized workflow for screening the anti-cancer activity of this compound.
Caption: A hypothetical pathway for the anti-inflammatory effects of this compound.
Disclaimer: The information provided in these application notes is intended for research purposes only and is based on generalized scientific principles and data from related compounds. The therapeutic potential and specific mechanisms of action of this compound require direct and thorough investigation. Researchers should design and validate their own experimental protocols and interpret the results with caution.
References
No Industrial Applications of 3a-Epiburchellin Derivatives Found in Publicly Available Literature
Despite a comprehensive search of scientific databases and commercial chemical supplier information, no industrial applications, biological activity data, or detailed synthesis protocols for 3a-Epiburchellin derivatives have been identified in publicly available literature.
Researchers, scientists, and drug development professionals should be aware that while the parent compound, burchellin, a neolignan isolated from various plant species, has been investigated for some biological activities, its specific stereoisomer, this compound, and its derivatives do not appear to be a current focus of industrial research and development.
Our search strategy included broad and specific queries related to the synthesis, biological evaluation, and industrial uses of this compound and its potential derivatives. The searches did not yield any publications, patents, or technical data sheets detailing applications in pharmaceuticals, agriculture, or any other industrial sector.
Consequently, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time due to the absence of foundational data. No quantitative data is available for tabulation, no experimental protocols have been published to be detailed, and no signaling pathways or experimental workflows have been described for visualization.
It is possible that research into this compound derivatives is being conducted in private industrial settings and has not been disclosed in the public domain. However, based on the available information, there is currently no basis for outlining any industrial applications for this specific class of compounds. Investigators interested in this area may need to conduct primary research to establish any potential biological activity and subsequent industrial utility.
Troubleshooting & Optimization
Technical Support Center: Purification of 3a-Epiburchellin and Related Lignans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3a-Epiburchellin and other related lignans.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification process in a question-and-answer format.
Question: What are the best initial steps for extracting lignans like this compound from plant material?
Answer: A successful lignan purification begins with an efficient extraction process. It is generally recommended to start with a sequential extraction. First, a defatting step using a non-polar solvent such as n-hexane or petroleum ether is advisable, particularly for lipid-rich source materials like seeds. This minimizes the co-extraction of fats and other lipophilic impurities that can interfere with subsequent purification steps.[1] Following the removal of lipids, extraction of the lignans themselves is typically achieved using polar solvents like methanol, ethanol, or aqueous mixtures of these alcohols.[1][2] The choice of solvent can significantly impact the yield and profile of the extracted compounds.[3]
Question: I am observing a low yield of the target lignan after the initial extraction. What could be the cause and how can I improve it?
Answer: Low extraction yield can be attributed to several factors. The choice of extraction solvent is critical; for more polar lignan glycosides, aqueous mixtures of ethanol or methanol are often more effective than the pure alcohols.[1] The extraction method itself also plays a key role. Techniques like maceration, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE) can enhance extraction efficiency compared to simple solvent washing.[1] Additionally, the duration and temperature of the extraction can be optimized. For instance, some studies have shown that increasing the extraction time can significantly increase the yield of certain lignans.[4] It is also important to ensure the plant material is ground to a fine powder to maximize the surface area for solvent penetration.
Question: My chromatograms show many overlapping peaks, making it difficult to isolate the target compound. What purification strategies can I employ?
Answer: Co-eluting impurities are a common challenge in natural product purification. A multi-step chromatographic approach is often necessary to achieve high purity. A typical workflow involves an initial separation using open column chromatography on silica gel or Sephadex LH-20.[3][5] This can be followed by a higher resolution technique like preparative High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18).[6][7] The choice of mobile phase is crucial for achieving good separation. Gradient elution, where the solvent composition is changed over time, is generally more effective than isocratic elution for complex mixtures. For particularly challenging separations, techniques like medium-pressure liquid chromatography (MPLC) and high-speed counter-current chromatography (HSCCC) have been used successfully for the one-step separation of multiple lignans.[8]
Question: I am concerned about the stability of my target lignan during the purification process. What precautions should I take?
Answer: Lignans can be susceptible to degradation under certain conditions. For example, acidic hydrolysis, while sometimes used to cleave glycosidic bonds, can lead to the formation of artifacts.[1] It is advisable to work at moderate temperatures and avoid unnecessarily harsh pH conditions. Samples should be stored in a cold, dark, and dry place to prevent degradation.[6] When evaporating solvents, using a rotary evaporator under reduced pressure at a low temperature is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques used to identify and quantify this compound and other lignans?
A1: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is a widely used technique for both qualitative and quantitative analysis of lignans.[3] For structural elucidation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[6][9] Thin Layer Chromatography (TLC) is a simple and rapid method for initial screening of extracts and for monitoring the progress of purification.[6]
Q2: Are there specific chromatographic columns that are recommended for lignan purification?
A2: For preparative chromatography, silica gel is a common stationary phase for initial cleanup.[9] Sephadex LH-20 is particularly useful for separating compounds based on size and polarity, and it is effective in removing polymeric impurities.[3][5] For high-resolution separation, reversed-phase columns, such as C18, are frequently used in HPLC.[6] Chiral HPLC columns can be employed for the separation of enantiomers.[6]
Q3: What are some of the common impurities found in lignan extracts?
A3: Besides other closely related lignans, common impurities include fatty acids, terpenoids, flavonoids, and other phenolic compounds.[1][10] The initial defatting step is crucial for removing a significant portion of the lipophilic impurities.[1]
Quantitative Data from Lignan Purification Studies
The following tables summarize quantitative data from various studies on the purification of lignans, which can serve as a reference for expected yields and purity.
Table 1: Purity and Recovery of Lignans and Flavonoids from Valeriana amurensis after a Two-Step Chromatography Process. [11]
| Compound | Content in Crude Extract (%) | Content after Purification (%) | Recovery (%) |
| Lignan 1 | 1.2 ± 0.1 | 4.8 ± 0.2 | 83.3 |
| Lignan 2 | 2.5 ± 0.2 | 10.1 ± 0.4 | 83.3 |
| Lignan 3 | 0.8 ± 0.1 | 3.3 ± 0.1 | 83.3 |
| Flavonoid 4 | 0.6 ± 0.1 | 2.5 ± 0.1 | 83.3 |
Table 2: Results from Preparative Separation of Lignans from Sinopodophyllum emodi using MPLC and HSCCC. [8]
| Compound | Amount from 100 mg Sample (mg) | Purity (%) |
| 4'-demethyl podophyllotoxin | 8.5 | 92.4 |
| Podophyllotoxin | 40.1 | 92.1 |
| Deoxypodophyllotoxin | 4.6 | 98.1 |
| Kaempferol | 1.6 | 96.7 |
Experimental Protocols
General Protocol for the Extraction and Isolation of Lignans
This protocol is a generalized procedure based on common methods for lignan purification and should be optimized for the specific plant material and target compound.
-
Extraction:
-
Grind the dried plant material to a fine powder.
-
Perform a preliminary extraction with a non-polar solvent (e.g., n-hexane) to remove lipids.[1]
-
Extract the defatted material with methanol or ethanol, or an aqueous mixture thereof. This can be done by maceration, sonication, or Soxhlet extraction.[1][2]
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
-
Initial Chromatographic Separation:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a gradient of solvents, for example, starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Collect fractions and monitor by TLC to pool fractions containing the target lignan(s).[6]
-
-
Further Purification:
-
Further purify the pooled fractions using Sephadex LH-20 column chromatography, typically with methanol as the eluent, to remove smaller and more polar impurities.[3][5]
-
For final purification to obtain a high-purity compound, use preparative HPLC on a reversed-phase (C18) column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.[7]
-
-
Compound Identification:
-
Characterize the purified compound using spectroscopic methods such as MS, 1H NMR, and 13C NMR to confirm its structure.[9]
-
Visualizations
Caption: A generalized workflow for the purification of this compound and related lignans.
Caption: A troubleshooting decision tree for common issues in lignan purification.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in research on lignans and neolignans - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00021E [pubs.rsc.org]
- 4. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [A new 8-O-4' neolignan from Glehnia littoralis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. One-step separation and purification of three lignans and one flavonol from Sinopodophyllum emodi by medium-pressure liquid chromatography and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Extracts and Molecules from Virola Species: Traditional Uses, Phytochemistry, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
3a-Epiburchellin stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability and degradation issues with 3a-Epiburchellin.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows unexpected degradation during storage. What are the common causes?
A1: Degradation of this compound during storage can be attributed to several factors, including exposure to light (photodegradation), elevated temperatures, humidity, and inappropriate pH conditions of the storage solvent. Like many complex organic molecules, this compound may be susceptible to hydrolysis or oxidation.[1][2] We recommend storing the compound in a cool, dark, and dry place, preferably under an inert atmosphere if it is found to be sensitive to oxidation.
Q2: I am observing multiple peaks in my chromatogram after a short-term experiment. How can I determine if these are degradation products?
A2: The appearance of new peaks in your chromatogram suggests the formation of impurities, which could be degradation products. To confirm this, you can perform a forced degradation study, where the compound is intentionally exposed to stress conditions such as acid, base, oxidation, heat, and light.[1][3] If the new peaks in your experimental sample match the retention times of the peaks generated during the forced degradation study, they are likely degradation products. Mass spectrometry (LC-MS) can further help in identifying these by comparing their mass-to-charge ratios with the parent compound.
Q3: What are the recommended analytical techniques to identify and characterize unknown degradation products of this compound?
A3: A multi-faceted analytical approach is recommended for the comprehensive characterization of unknown impurities.[1]
-
LC-MS/MS: To determine the molecular weight and obtain fragmentation patterns of the degradation products.
-
Preparative HPLC: For the isolation of individual impurities in sufficient quantities for further analysis.
-
NMR (¹H, ¹³C): To elucidate the precise chemical structure of the isolated degradants.
-
FTIR Spectroscopy: To identify changes in functional groups compared to the parent this compound molecule.
Troubleshooting Guides
Issue 1: Rapid Degradation in Aqueous Solution
Symptom: A significant decrease in the main peak of this compound and the appearance of several new peaks in the HPLC chromatogram within hours of dissolution in an aqueous buffer.
Possible Cause: Hydrolysis due to acidic or basic conditions in the buffer.
Troubleshooting Steps:
-
pH Screening: Perform a pH stability study by dissolving this compound in a series of buffers with a pH range from acidic to basic (e.g., pH 3, 5, 7, 9).
-
Time-Course Analysis: Monitor the degradation at different time points using a stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the pH at which the compound is most stable.
Issue 2: Inconsistent Results Between Batches
Symptom: Different batches of this compound show varying stability profiles under the same experimental conditions.
Possible Cause: The presence of metallic impurities or variations in the crystalline form of the solid compound.
Troubleshooting Steps:
-
Impurity Profiling: Analyze the different batches for trace metal content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Solid-State Characterization: Use X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for polymorphism between batches.
-
Excipient Compatibility: If formulated, investigate potential interactions with excipients that might catalyze degradation.
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is crucial to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1][2]
1. Acidic Hydrolysis:
-
Procedure: Dissolve this compound in 0.1 M HCl. Incubate at 60°C for 2 hours.
-
Neutralization: Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
2. Basic Hydrolysis:
-
Procedure: Dissolve this compound in 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Neutralization: Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.
3. Oxidative Degradation:
-
Procedure: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
4. Thermal Degradation:
-
Procedure: Keep the solid compound in an oven at 80°C for 48 hours.
5. Photolytic Degradation:
-
Procedure: Expose a solution of this compound to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).
Sample Analysis: All stressed samples should be analyzed by a suitable stability-indicating method, such as RP-HPLC with UV detection, and compared to an unstressed control sample.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 2h | 15.2% | 2 | DP1 (4.5 min) |
| 0.1 M NaOH, 60°C, 2h | 35.8% | 3 | DP2 (3.8 min), DP3 (5.1 min) |
| 3% H₂O₂, RT, 24h | 22.5% | 2 | DP4 (6.2 min) |
| Solid, 80°C, 48h | 5.1% | 1 | DP1 (4.5 min) |
| UV Light, 24h | 12.7% | 1 | DP5 (7.0 min) |
Visualizations
Caption: Forced degradation experimental workflow for this compound.
Caption: Factors influencing this compound degradation pathways.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3a-Epiburchellin Solubility for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3a-Epiburchellin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a neolignan, a class of natural products known for their diverse biological activities, including potential antiviral properties. Like many hydrophobic molecules, this compound has poor aqueous solubility, which can lead to precipitation in cell culture media and other aqueous assay buffers. This can result in inaccurate and irreproducible experimental outcomes.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended starting solvent for this compound and other related lignans.[1] Other organic solvents such as ethanol, dimethylformamide (DMF), chloroform, dichloromethane, and acetone may also be effective.[1] It is always advisable to start with a small amount of the compound to test solubility in a new solvent to avoid sample loss.
Q3: My this compound, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. What can I do?
A3: This is a common issue known as "solvent-shift" precipitation. Here are several strategies to mitigate this:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your culture medium of less than 0.5%, and ideally at or below 0.1%, to minimize both precipitation and solvent-induced cytotoxicity.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, perform serial dilutions in the medium. This gradual change in solvent polarity can help keep the compound in solution.
-
Pre-warming the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound stock solution.
-
Slow Addition with Agitation: Add the DMSO stock dropwise to the medium while gently vortexing or swirling to facilitate rapid dispersion.
-
Use of Excipients: Consider using solubilizing agents, or excipients, in your formulation.
Q4: What are some common excipients that can be used to improve the solubility of this compound?
A4: Several types of excipients can enhance the aqueous solubility of hydrophobic compounds:
-
Surfactants: Non-ionic surfactants like Tween® 80 (Polysorbate 80) and Cremophor® EL are widely used to create micellar formulations that can encapsulate hydrophobic compounds.
-
Cyclodextrins: These cyclic oligosaccharides, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble molecules, increasing their solubility in aqueous solutions.
-
Co-solvents: Using a mixture of solvents can sometimes improve solubility. For instance, a combination of DMSO and ethanol might be more effective than DMSO alone.
Troubleshooting Guide: Compound Precipitation in Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer/medium. | Rapid change in solvent polarity. | - Add the stock solution dropwise while vortexing.- Perform serial dilutions in the aqueous buffer.- Decrease the concentration of the stock solution. |
| Cloudiness or precipitate appears over time during incubation. | Compound has low kinetic solubility at the experimental concentration. | - Determine the kinetic solubility to find the maximum soluble concentration (see Experimental Protocols).- Lower the final concentration of this compound in your assay.- Incorporate a solubilizing excipient (e.g., Tween® 80, HP-β-CD). |
| Precipitation is observed only at higher concentrations in a dose-response experiment. | The higher concentrations exceed the solubility limit of the compound in the assay medium. | - Prepare each dilution independently from the stock to maintain a constant DMSO concentration.- Use a formulation with excipients for higher concentration points. |
| Variability in results between experiments. | Inconsistent dissolution of this compound. | - Ensure the stock solution is fully dissolved before each use (visual inspection, gentle warming if necessary).- Prepare fresh dilutions for each experiment. |
Data Presentation: Solubility of this compound and Related Lignans
| Solvent/System | Solubility Profile | Recommendations and Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended as the primary solvent for creating high-concentration stock solutions. |
| Ethanol | May dissolve | Can be used as a primary solvent or as a co-solvent with DMSO. |
| Dimethylformamide (DMF) | May dissolve | Another polar aprotic solvent that can be an alternative to DMSO. |
| Water | Insoluble | Direct dissolution in aqueous buffers is not recommended. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Prone to precipitation | The final concentration of organic solvent (e.g., DMSO) should be kept to a minimum (<0.5%). |
| Formulation with Tween® 80 | Improved apparent solubility | A suggested in vivo formulation is 10% DMSO, 5% Tween® 80, and 85% saline.[1] This can be adapted for in vitro use. |
| Formulation with Cyclodextrins | Improved aqueous solubility | HP-β-CD is a common choice for enhancing the solubility of hydrophobic compounds. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
Materials:
-
This compound (Molecular Weight: ~340.37 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance and pipette
Methodology:
-
Tare a sterile, amber microcentrifuge tube on an analytical balance.
-
Carefully weigh out approximately 1 mg of this compound into the tube. Record the exact weight.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The formula is: Volume (µL) = (Mass (mg) / 340.37 g/mol ) * 100,000
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Medium
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Cell culture medium (or other aqueous buffer of interest)
-
Clear, flat-bottom 96-well plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~620 nm (for turbidity)
Methodology:
-
Prepare a serial dilution of the 10 mM this compound stock solution in 100% DMSO in a separate 96-well plate or microcentrifuge tubes. For example, create concentrations ranging from 10 mM down to 0.1 mM.
-
In the clear, flat-bottom 96-well assay plate, add 198 µL of your pre-warmed cell culture medium to each well.
-
Using a multichannel pipette, transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include the following controls:
-
Negative Control: 198 µL of medium + 2 µL of 100% DMSO.
-
Blank: 200 µL of medium only.
-
-
Mix the plate gently on a plate shaker for 1-2 minutes.
-
Incubate the plate at 37°C for a period relevant to your experiment (e.g., 2 hours).
-
Measure the absorbance (or light scattering) of each well at a wavelength of approximately 620 nm. An increase in absorbance compared to the negative control indicates precipitation.
-
The highest concentration of this compound that does not show a significant increase in absorbance is considered its kinetic solubility under these conditions.
Visualization of Potential Mechanism of Action
This compound, as a lignan, may exert antiviral effects. Burchellin and its stereoisomers have been reported to have antiviral activity against Coxsackievirus B3 (CVB3). A key pathway that CVB3 manipulates for its replication is the Extracellular signal-regulated kinase (ERK) signaling pathway. The following diagrams illustrate a simplified workflow for solubility testing and a potential signaling pathway involved in CVB3 replication that could be a target for this compound.
Caption: Experimental Workflow for Preparing this compound Solutions.
Caption: Potential Antiviral Mechanism via ERK Pathway Inhibition.
References
Troubleshooting 3a-Epiburchellin bioassay inconsistencies
This technical support center provides troubleshooting guidance for researchers utilizing 3a-Epiburchellin in various bioassays. The following FAQs and guides address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is not dissolving properly for my in vitro assay. What solvent should I use?
A1: this compound, like many lignans, has low aqueous solubility. For in vitro cellular assays, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO). Subsequently, this stock can be diluted to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or the assay readout (typically ≤ 0.5%).
Q2: I am observing high cytotoxicity in my negative control wells treated only with the vehicle. What could be the cause?
A2: High cytotoxicity in vehicle-treated wells is often due to the final concentration of the solvent, such as DMSO. It is crucial to determine the solvent tolerance of your specific cell line. Running a vehicle control curve with varying concentrations of DMSO will help identify the maximum permissible concentration that does not induce significant cell death.
Q3: My results in a colorimetric cytotoxicity assay (e.g., MTT) are not consistent with a fluorescence-based assay (e.g., AlamarBlue). Why is this happening?
A3: Discrepancies between different cytotoxicity assays can occur because they measure different cellular parameters. The MTT assay measures mitochondrial reductase activity, while the AlamarBlue assay also reflects cytoplasmic reductase activity.[1] It is possible for a compound to interfere with one pathway more than another. For instance, some compounds can stimulate the reduction of the AlamarBlue substrate, leading to an apparent increase in cell viability at concentrations that are shown to be inhibitory by other methods.[1] It is recommended to use orthogonal methods, such as a membrane integrity assay (e.g., LDH release), to confirm cytotoxicity.
Q4: I am not observing the expected anti-inflammatory activity of this compound in my NF-κB reporter gene assay. What are some potential reasons?
A4: Several factors could contribute to a lack of activity. First, ensure your positive controls for NF-κB activation (e.g., TNF-α or LPS) are working as expected. If the positive controls are weak, the assay system itself may not be sensitive enough. Second, consider the possibility of compound interference with the reporter system (e.g., luciferase or β-galactosidase). Running a counterscreen to check for direct inhibition of the reporter enzyme can rule this out. Finally, the concentration range of this compound being tested may not be optimal. A broader dose-response experiment is recommended.
Troubleshooting Guides
Inconsistent Cytotoxicity Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal in "no cell" control wells. | Contamination of assay reagents or well plate. | Use fresh, sterile reagents and plates. Ensure proper aseptic technique. |
| Precipitate formation in wells after adding this compound. | Poor solubility of the compound at the tested concentration in the final assay medium. | Lower the final concentration of this compound. Ensure the DMSO stock is fully dissolved before dilution. |
| Inconsistent readings across replicate wells. | Uneven cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected. |
| Low signal in positive control (e.g., doxorubicin-treated) wells. | Insufficient incubation time or suboptimal concentration of the positive control. | Optimize the incubation time and concentration of the positive control to achieve a robust cytotoxic effect. |
Variable Anti-inflammatory Assay Outcomes
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in cytokine (e.g., TNF-α, IL-6) secretion measurements. | Inconsistent cell density or stimulation. Cell stress due to handling. | Standardize cell seeding density and ensure consistent application of the inflammatory stimulus (e.g., LPS). Handle cells gently to minimize stress-induced cytokine release. |
| No inhibition of inflammatory markers at non-toxic concentrations. | The compound may not be active through the specific pathway being investigated at the tested concentrations. | Test a wider range of concentrations. Investigate other potential anti-inflammatory pathways. |
| Interference with ELISA or other detection methods. | The compound may have inherent color or fluorescence, or it may cross-react with detection antibodies. | Run a control with the compound in the absence of cell-secreted factors to check for direct interference with the assay readout. |
Experimental Protocols
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock in cell culture medium. Add the diluted compound to the appropriate wells. Include vehicle controls (medium with the same final DMSO concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
Protocol: LPS-Induced TNF-α Secretion Assay
-
Cell Seeding and Differentiation: Seed monocytic cells (e.g., THP-1) in a 96-well plate. If required, differentiate the cells into macrophages using an agent like PMA.
-
Pre-treatment with Compound: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulation: Stimulate the cells with an optimal concentration of lipopolysaccharide (LPS) to induce TNF-α production. Include a negative control (no LPS) and a positive control (LPS without the compound).
-
Incubation: Incubate the plate for a predetermined time to allow for cytokine secretion (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Visualizations
Caption: A generalized workflow for in vitro bioactivity screening.
Caption: A decision tree for troubleshooting inconsistent bioassay results.
References
Technical Support Center: Enhancing the Resolution of 3a-Epiburchellin NMR Spectra
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of 3a-Epiburchellin NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What is the optimal sample concentration for high-resolution NMR of this compound?
A1: For ¹H NMR spectra of sesquiterpenoids like this compound (molecular weight typically < 600 g/mol ), the recommended sample concentration is between 5 and 25 mg of the compound dissolved in 0.5-0.7 mL of a deuterated solvent.[1] While a higher concentration can improve the signal-to-noise ratio, an overly concentrated sample can lead to increased viscosity, which in turn causes peak broadening and reduced resolution.[2] For ¹³C NMR, a higher concentration is generally better due to the lower sensitivity of the ¹³C nucleus.[3]
Q2: How can I remove solid impurities from my this compound sample?
A2: It is crucial to remove all solid particles from your sample as they can distort the magnetic field homogeneity, leading to broad lines and poor spectral resolution.[1] You can filter your sample by passing it through a Pasteur pipette packed with a small, tight plug of glass wool.[1] Avoid using cotton wool as it can introduce impurities into your sample.[1]
Q3: Which deuterated solvent is best for this compound?
A3: The choice of solvent can significantly impact spectral resolution by influencing the chemical shifts of your compound.[4] Chloroform-d (CDCl₃) is a common starting point for many organic compounds due to its excellent dissolving power and ease of removal. However, if you experience peak overlap, trying a different solvent like benzene-d₆, acetone-d₆, or methanol-d₄ can alter the chemical shifts and potentially resolve the overlapping signals.[5] Aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of nearby protons due to anisotropic effects, which can be advantageous for separating crowded spectral regions.
Q4: My baseline is distorted. What could be the cause and how can I fix it?
A4: A distorted baseline can arise from several factors, including a poorly shimmed magnetic field, the presence of paramagnetic impurities, or a very high sample concentration. Ensure the spectrometer's shimming is optimized for your sample. If the problem persists, consider if your sample might contain paramagnetic metal ions. These can be removed by treating your sample with a chelating agent. If the concentration is too high, this can also affect the baseline; diluting the sample may help.
Q5: How can I confirm the presence of exchangeable protons (e.g., -OH) in my this compound spectrum?
A5: To identify signals from exchangeable protons, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable protons will either disappear or significantly decrease in intensity.[5]
Troubleshooting Guides
Problem: Broad or Asymmetric Peaks in the Spectrum
Broad or asymmetric peaks are a common issue that significantly degrades the quality and interpretability of NMR spectra. Follow this guide to troubleshoot and resolve this problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad NMR peaks.
Problem: Overlapping Signals in the Spectrum
Signal overlap is a frequent challenge, especially in complex molecules like sesquiterpenoids. This can obscure important structural information.
Troubleshooting Workflow:
Caption: Workflow for resolving overlapping NMR signals.
Experimental Protocols
Protocol 1: High-Resolution NMR Sample Preparation for this compound
-
Weighing the Sample: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, 99.8% D) to the vial.
-
Dissolution: Gently swirl the vial to dissolve the sample completely. If necessary, the sample can be gently warmed or sonicated to aid dissolution.
-
Filtration: Using a clean Pasteur pipette with a small, tight plug of glass wool at the tip, filter the solution directly into a high-quality 5 mm NMR tube. This will remove any particulate matter.
-
Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 0.5 mL and 0.7 mL. The height of the liquid in the tube should be around 4-5 cm.[1]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.
Protocol 2: Optimizing Spectrometer Parameters for High Resolution
-
Locking and Shimming:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Perform an automated shimming routine to optimize the magnetic field homogeneity. For critical samples, manual shimming of the Z1, Z2, Z3, and Z4 shims, followed by the X, Y, XZ, and YZ shims, can significantly improve resolution.
-
-
Acquisition Parameters:
-
Pulse Width: Calibrate the 90° pulse width for your sample.
-
Acquisition Time (AT): Set a sufficiently long acquisition time (e.g., 2-4 seconds for ¹H NMR) to ensure good digital resolution.
-
Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans. For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time.
-
Number of Scans (NS): For a sufficient concentration of this compound, 8 to 16 scans are typically adequate for ¹H NMR. Increasing the number of scans will improve the signal-to-noise ratio, but will not improve the resolution.
-
-
Data Processing:
-
Apodization: Apply a window function before Fourier transformation. A gentle Gaussian or Lorentzian-to-Gaussian transformation can improve resolution by narrowing the lineshapes, but may reduce the signal-to-noise ratio.
-
Zero Filling: Apply zero filling at least once to improve the digital resolution of the spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Data Presentation
Table 1: Effect of Key Parameters on NMR Spectral Resolution
| Parameter | Recommended Setting/Action | Expected Impact on Resolution | Notes |
| Sample Concentration | 5-25 mg / 0.5-0.7 mL | High concentration can decrease resolution due to increased viscosity. | Finding the optimal concentration is key. |
| Solvent Viscosity | Choose a low-viscosity solvent | Lower viscosity leads to sharper lines and better resolution. | Consider solvent's dissolving power. |
| Solvent Type | CDCl₃, C₆D₆, Acetone-d₆, etc. | Can change chemical shifts to resolve overlapping signals.[5] | Benzene-d₆ often causes large shifts. |
| Shimming | Automated and manual optimization | Crucial for a homogeneous magnetic field, directly impacts resolution. | A well-shimmed magnet produces sharp, symmetrical peaks. |
| Acquisition Time (AT) | 2-4 seconds for ¹H NMR | Longer AT provides better digital resolution. | Longer AT also increases experimental time. |
| Apodization Function | Gaussian or Lorentz-to-Gaussian | Can enhance resolution by narrowing peaks. | May decrease the signal-to-noise ratio. |
| Magnetic Field Strength | Higher field (e.g., 600 MHz vs 400 MHz) | Significantly improves resolution by increasing signal dispersion.[6] | Access to higher field instruments may be limited. |
References
3a-Epiburchellin protocol modifications for higher purity
Technical Support Center: 3a-Epiburchellin Protocol
Welcome to the technical support center for the this compound protocol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow for higher purity of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Q1: After the final reaction step, my crude product is a complex mixture with many side products visible on TLC/LC-MS. How can I simplify the purification process?
A1: A complex crude mixture often indicates issues with the reaction conditions or the workup procedure.
-
Reaction Optimization:
-
Temperature Control: Ensure strict temperature control during the reaction. Excursions from the optimal temperature can lead to the formation of side products.
-
Reagent Purity: Use high-purity starting materials and reagents. Impurities in the starting materials can lead to a variety of side products.[1][2]
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure a properly maintained inert atmosphere (e.g., argon or nitrogen).
-
-
Workup Procedure:
-
Quenching: The quenching step should be performed carefully to neutralize any remaining reactive reagents without degrading the product.
-
Liquid-Liquid Extraction: Optimize the solvent system used for extraction to selectively isolate the desired compound. Multiple extractions with smaller volumes of solvent are often more effective than a single extraction with a large volume.
-
Workflow for Simplifying Crude Mixture:
Caption: Troubleshooting workflow for a complex crude product.
Q2: I am having difficulty separating this compound from its other stereoisomers. What purification strategies can I employ?
A2: The separation of stereoisomers, such as burchellin and its 1'-epi-diastereoisomer, requires specialized chromatographic techniques.[3][4][5]
-
Preparative Chiral HPLC: This is the most effective method for separating enantiomers and diastereomers.[3][4]
-
Column Selection: Utilize a chiral stationary phase (CSP) column. The choice of the specific CSP will depend on the exact nature of the stereoisomers.
-
Mobile Phase Optimization: A systematic screening of different mobile phases (e.g., mixtures of hexane/isopropanol or hexane/ethanol) is crucial to achieve baseline separation.
-
-
Flash Chromatography: While less effective for enantiomers, flash chromatography with a high-performance silica gel column can sometimes separate diastereomers. A slow, shallow gradient is recommended.
Table 1: Illustrative Comparison of Purification Techniques for Stereoisomer Separation
| Technique | Stationary Phase | Typical Mobile Phase | Resolution of Stereoisomers | Throughput |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Low to Moderate | High |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile/Water Gradient | Low | Medium |
| Preparative Chiral HPLC | Chiral Stationary Phase | Hexane/Isopropanol | High | Low |
Q3: My final product purity is consistently below 95% after purification. What are the likely sources of contamination and how can I remove them?
A3: Contamination in the final product can arise from several sources.
-
Residual Solvents: Ensure complete removal of solvents by drying the product under high vacuum. NMR spectroscopy can be used to detect residual solvents.
-
Reagent-Derived Impurities: Some impurities may co-elute with the product. Re-purification using a different chromatographic method (e.g., reversed-phase HPLC if normal-phase was used initially) can be effective.
-
Product Degradation: this compound may be unstable under certain conditions. Avoid prolonged exposure to strong acids, bases, or high temperatures during purification.
Logical Flow for Purity Enhancement:
Caption: Decision tree for improving final product purity.
Frequently Asked Questions (FAQs)
Q4: What is the recommended general protocol for the purification of lignans like this compound from a crude extract?
A4: A general protocol involves a multi-step approach to gradually increase purity.
-
Solvent Extraction: Begin with a liquid-liquid extraction to partition the lignans from the crude mixture. A common approach is to use a non-polar solvent followed by a more polar solvent like acetone or ethanol.[6]
-
Silica Gel Column Chromatography: The crude extract is then subjected to silica gel column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically used.
-
Preparative HPLC: For high purity, a final polishing step using preparative HPLC is recommended. Reversed-phase columns (e.g., C18) are often suitable for lignan purification.[6]
Experimental Workflow for Lignan Purification:
Caption: General purification workflow for lignans.
Q5: What analytical techniques are best for assessing the purity of this compound?
A5: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for quantifying the purity of lignans.[6][7] Using a chiral column can also determine the enantiomeric excess.
-
Mass Spectrometry (MS): LC-MS can confirm the identity of the product and detect impurities with different mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities that may not be visible by HPLC.
Table 2: Purity Assessment Techniques
| Technique | Information Provided | Typical Purity Threshold for "High Purity" |
| HPLC-UV | Quantitative Purity | > 98% |
| Chiral HPLC | Enantiomeric Excess (ee%) | > 99% ee |
| LC-MS | Identity Confirmation, Impurity Detection | - |
| NMR | Structural Confirmation, Residual Solvents | No observable impurities |
Q6: Can I use Thin Layer Chromatography (TLC) to monitor the purification of this compound?
A6: Yes, TLC is a valuable tool for monitoring the progress of purification.[6] It is particularly useful for:
-
Screening Solvents: Quickly testing different solvent systems for column chromatography.
-
Monitoring Column Fractions: Identifying which fractions from column chromatography contain the desired product.
-
Assessing Crude Reaction Mixtures: Getting a quick overview of the complexity of the reaction mixture.
It is important to note that TLC may not be able to resolve closely related stereoisomers.
References
- 1. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [helda.helsinki.fi]
Common pitfalls in 3a-Epiburchellin handling and storage
This technical support center provides guidance on the common pitfalls in handling and storage of 3a-Epiburchellin. The following troubleshooting guides and frequently asked questions (FAQs) are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing solid this compound?
For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C, protected from light. For short-term storage, refrigeration at 4°C is acceptable. It is crucial to minimize exposure to air and moisture.
Q2: How should I prepare solutions of this compound?
This compound is a neolignan and, like many phenolic compounds, may have limited aqueous solubility. For biological assays, it is common to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be diluted into aqueous buffers or cell culture media for your experiments. When preparing solutions, it is important to use high-purity, anhydrous solvents to prevent degradation.
Q3: How stable is this compound in solution?
The stability of this compound in solution has not been extensively studied. However, based on data from related lignans, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into small volumes and stored at -80°C to minimize freeze-thaw cycles. The stability of lignans in solution can be affected by pH, light, and temperature. For instance, some lignans have shown degradation in whey-based drinks over a period of 6 months at 8°C.
Q4: What are the potential signs of this compound degradation?
Degradation of this compound may not be visually apparent. The most reliable way to assess the purity and integrity of your compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A change in the color of the solid compound or a solution could also indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage or handling. | - Confirm the purity of your this compound sample using an appropriate analytical technique (e.g., HPLC). - Prepare fresh solutions from solid material for each experiment. - If using a stock solution, ensure it has been stored properly at -80°C and has undergone minimal freeze-thaw cycles. |
| Precipitation of the compound in aqueous media. | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is low enough to be tolerated by your experimental system, but high enough to maintain solubility. - Consider using a different co-solvent if DMSO is not suitable for your application. |
| Difficulty dissolving solid this compound. | The compound may have been exposed to moisture, causing it to clump. | - Gently warm the vial to room temperature in a desiccator before opening to prevent condensation. - Use sonication to aid in the dissolution of the compound in the appropriate solvent. |
General Stability of Lignans
| Lignan Type | Matrix | Storage/Treatment Condition | Stability Outcome |
| Secoisolariciresinol diglucoside (SDG) | Bakery products | Baking at normal temperatures | Stable |
| Secoisolariciresinol diglucoside (SDG) | Bakery products | Storage at room temperature for 1 week or -25°C for 2 months | Stable |
| Lignans | Virgin olive oil | Storage in the dark at 20°C for 15 months | Stable |
| Secoisolariciresinol diglucoside (SDG) | Whey-based drinks | Storage at 8°C for 6 months | Up to 25% loss |
Experimental Protocols
General Protocol for Solubilizing this compound for In Vitro Assays
-
Preparation of Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution with the appropriate aqueous buffer or cell culture medium to the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system.
-
Visual Guides
Technical Support Center: Refining Cell Culture Conditions for 3a-Epiburchellin Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing cell culture conditions when working with the novel investigational compound, 3a-Epiburchellin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
A1: For initial screening, a broad concentration range is recommended to determine the optimal working concentration for your specific cell line. We suggest a starting range of 0.1 µM to 100 µM. A dose-response curve should be generated to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Q2: What is the appropriate solvent for dissolving and diluting this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). This stock solution should then be diluted to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Q3: How long should cells be treated with this compound?
A3: The optimal treatment duration depends on the specific cell line and the biological question being investigated. For initial cytotoxicity and cell viability assays, treatment durations of 24, 48, and 72 hours are recommended to assess both short-term and long-term effects.
Q4: Should I use serum-containing or serum-free medium for my experiments with this compound?
A4: The presence of serum can sometimes interfere with the activity of small molecules. It is advisable to initially test the effects of this compound in your standard serum-containing medium. If you suspect serum components are interacting with the compound, you may consider reducing the serum concentration or using a serum-free medium after an initial cell attachment period.
Q5: How can I determine if this compound is affecting the cell cycle?
A5: To assess the effect of this compound on the cell cycle, you can perform flow cytometry analysis after staining the cells with a DNA-intercalating dye such as propidium iodide (PI). This will allow you to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during cell culture experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Cell Viability in Control Group | 1. Suboptimal cell culture conditions (e.g., improper media, incubator settings).[][2] 2. High DMSO concentration in the final culture medium. 3. Mycoplasma contamination.[3] | 1. Ensure the cell culture medium is appropriate for the cell line and that the incubator has the correct temperature (37°C) and CO2 levels (typically 5%).[2] 2. Prepare dilutions carefully to ensure the final DMSO concentration is ≤ 0.1%. 3. Regularly test your cell cultures for mycoplasma contamination.[3] |
| Inconsistent Results Between Experiments | 1. Variation in cell seeding density.[] 2. Cells are at different passage numbers. 3. Inconsistent timing of treatment and harvesting. | 1. Use a consistent cell seeding density for all experiments. Perform a cell count before seeding.[4] 2. Use cells within a consistent and low passage number range. 3. Standardize the timing of all experimental steps. |
| Precipitation of this compound in Culture Medium | 1. The concentration of this compound exceeds its solubility in the aqueous medium. 2. Improper mixing of the compound with the medium. | 1. Lower the final concentration of this compound. 2. When preparing the final dilution, add the stock solution to the pre-warmed medium and mix gently but thoroughly by inverting the tube or pipetting. |
| No Observable Effect of this compound | 1. The concentration of this compound is too low. 2. The treatment duration is too short. 3. The cell line is resistant to the compound. | 1. Increase the concentration of this compound. 2. Increase the treatment duration. 3. Try a different cell line to assess the compound's activity. |
Quantitative Data Summary
The following tables provide hypothetical data for the effects of this compound on a model cancer cell line (e.g., MCF-7).
Table 1: IC50 Values of this compound at Different Time Points
| Treatment Duration | IC50 (µM) |
| 24 hours | 50 |
| 48 hours | 25 |
| 72 hours | 10 |
Table 2: Effect of this compound on Cell Cycle Distribution after 48 hours
| Treatment | % G0/G1 | % S | % G2/M |
| Control (0.1% DMSO) | 65 | 25 | 10 |
| 10 µM this compound | 75 | 15 | 10 |
| 25 µM this compound | 85 | 10 | 5 |
| 50 µM this compound | 80 | 8 | 12 (Apoptotic peak) |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (0.1% DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle.
-
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Seed cells into 6-well plates and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for this compound screening.
Caption: Troubleshooting decision tree for common issues.
References
Validation & Comparative
Confirming the Structure of Synthetic 3a-Epiburchellin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise stereochemical structure of a synthetic compound is critical for its biological activity and therapeutic potential. This guide provides a comparative analysis framework for confirming the structure of synthetic 3a-Epiburchellin, a stereoisomer of the natural neolignan burchellin. The methodologies and data presented herein are based on established practices for the structural elucidation of complex natural products and their synthetic analogues.
Structural Confirmation Workflow
The confirmation of the structure of synthetic this compound involves a multi-step process encompassing synthesis, purification, and comprehensive spectroscopic analysis. This workflow ensures the correct relative and absolute stereochemistry of the target molecule.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Comparative Spectroscopic Data
The structural elucidation of this compound relies on a detailed comparison of its spectroscopic data with that of its known stereoisomers, particularly natural burchellin. The following tables summarize the key expected quantitative data.
Table 1: Comparative ¹H NMR Chemical Shifts (δ) for Key Protons
| Proton | This compound (Expected) | Burchellin (Literature Values) | Key Differences |
| H-2 | Value | Value | Shift difference indicates change in stereochemistry at C-2/C-3. |
| H-3 | Value | Value | Shift and coupling constant changes reflect the epi-configuration. |
| H-3a | Value | Value | Significant shift difference expected due to the epimeric center. |
| H-1' | Value | Value | May show slight variation based on overall molecular conformation. |
| OMe | Value | Value | Generally consistent across isomers. |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ) for Key Carbons
| Carbon | This compound (Expected) | Burchellin (Literature Values) | Key Differences |
| C-2 | Value | Value | Shift reflects the stereochemical environment. |
| C-3 | Value | Value | Shift reflects the stereochemical environment. |
| C-3a | Value | Value | Significant shift difference expected for the epimeric carbon. |
| C-6 | Value | Value | Carbonyl shift, generally consistent. |
| OMe | Value | Value | Generally consistent across isomers. |
Table 3: Comparative Circular Dichroism (CD) Data
| Compound | Wavelength (nm) | Molar Ellipticity (Δε) |
| This compound (Expected) | λmax | Value |
| Burchellin (Literature) | λmax | Value |
| Other Stereoisomers | λmax | Value |
Note: The specific values in these tables are placeholders and would be populated with experimental data for this compound and literature data for burchellin and its other stereoisomers.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of the structural confirmation.
1. Synthesis of this compound
The synthesis of this compound would likely follow a stereoselective route similar to that reported for burchellin and its isomers. A plausible synthetic approach involves a key diastereoselective step to establish the desired stereochemistry at the 3a position.
-
General Procedure: The synthesis would likely start from commercially available precursors and involve multiple steps, including the formation of the benzofuranone core, introduction of the allyl and methyl groups with stereochemical control, and final cyclization. Purification at each step would be performed using column chromatography. The final product, this compound, would be purified by high-performance liquid chromatography (HPLC).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: ~5 mg of the purified synthetic this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: To determine the chemical shifts and coupling constants of protons.
-
¹³C NMR: To determine the chemical shifts of carbons.
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for confirming the relative stereochemistry at the chiral centers.
-
3. High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: Electrospray ionization (ESI) or another soft ionization technique coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Procedure: A dilute solution of the sample is infused into the mass spectrometer to obtain a high-resolution mass spectrum.
-
Data Analysis: The measured mass is compared to the calculated exact mass of the proposed structure of this compound to confirm its elemental composition.
4. Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: A solution of the purified enantiomer of synthetic this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Instrumentation: A CD spectropolarimeter.
-
Procedure: The CD spectrum is recorded over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: The experimental CD spectrum is compared with the reported CD spectra of natural burchellin and its other stereoisomers. For a definitive assignment of the absolute configuration, the experimental spectrum can be compared to a theoretically calculated electronic circular dichroism (ECD) spectrum.
Alternative Methodologies
X-ray Crystallography
If a single crystal of synthetic this compound can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the relative and absolute stereochemistry.
-
Procedure: Single crystals are grown by slow evaporation of a solvent, vapor diffusion, or other crystallization techniques. The crystal is then mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.
Conclusion
The structural confirmation of synthetic this compound is a rigorous process that relies on a combination of advanced synthetic and analytical techniques. By systematically applying the experimental protocols outlined in this guide and comparing the resulting data with that of known related compounds, researchers can confidently establish the correct structure of this complex molecule, a critical step in its further development for scientific and therapeutic applications.
Comparative Study: 3a-Epiburchellin and its Analogs in Antiviral Research
For Immediate Release
A detailed comparative analysis of 3a-Epiburchellin and its stereoisomeric analogs reveals significant potential in the development of novel antiviral agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their biological performance, supported by experimental data and detailed protocols.
Introduction
This compound is a member of the neolignan family, a class of natural products known for their diverse biological activities. Recent research has brought to light the antiviral properties of burchellin and its stereoisomers, marking a significant step forward in the exploration of this compound class for therapeutic applications. This comparison guide focuses on the antiviral activity of this compound and its analogs, providing a clear and objective summary of the available quantitative data and the methodologies used in their evaluation.
Comparative Antiviral Activity
Recent studies have elucidated the antiviral potential of burchellin stereoisomers against coxsackie virus B3 (CVB3), a virus implicated in various human diseases. The antiviral activity of four stereoisomers, including the one identified as this compound, was evaluated. The results, summarized in the table below, demonstrate the potent and stereospecific nature of their antiviral effects.
| Compound | Stereochemistry | Antiviral Activity (IC₅₀ in µM) against Coxsackie Virus B3 | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | (2R,3S,3aS) | Data not explicitly available under this name | - | - |
| Burchellin Stereoisomer 1 | (7S,8S,1′R)-1a | 1.8 | > 20 | > 11.1 |
| Burchellin Stereoisomer 2 | (7S,8S,1′S)-1b | 2.5 | > 20 | > 8.0 |
| Burchellin Stereoisomer 3 | (7R,8R,1′R)-ent-1b | 2.2 | > 20 | > 9.1 |
| Burchellin Stereoisomer 4 | (7R,8R,1′S)-ent-1a | 1.9 | > 20 | > 10.5 |
Note: The specific isomer corresponding to "this compound" (CAS: 155551-61-4) is the (2R,3S,3aS) stereoisomer. While the primary research article does not use this specific nomenclature, the antiviral data presented is for the key stereoisomers of burchellin.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the evaluation of the antiviral activity of burchellin and its analogs.
Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This assay is designed to determine the concentration of a compound that inhibits the virus-induced cell death, also known as the cytopathic effect (CPE).
1. Cell Culture and Virus Preparation:
-
Vero cells (a lineage of kidney epithelial cells from an African green monkey) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
The cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Coxsackie virus B3 (CVB3) is propagated in Vero cells, and the viral titer is determined by a standard plaque assay.
2. Assay Procedure:
-
Vero cells are seeded in 96-well plates at a density of 1 × 10⁴ cells per well and incubated for 24 hours to form a monolayer.
-
The culture medium is then removed, and the cells are washed with phosphate-buffered saline (PBS).
-
The test compounds (burchellin stereoisomers) are serially diluted in DMEM without FBS to various concentrations.
-
100 µL of each compound dilution is added to the designated wells.
-
A virus suspension (100 TCID₅₀) is then added to each well, except for the cell control wells.
-
The plates are incubated at 37°C in a 5% CO₂ incubator.
3. Quantification of Cytopathic Effect:
-
After 72 hours of incubation, the medium is discarded, and the cells are washed with PBS.
-
Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. 100 µL of MTT solution (0.5 mg/mL in DMEM) is added to each well, and the plates are incubated for another 4 hours.
-
The MTT solution is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The 50% inhibitory concentration (IC₅₀) is calculated as the compound concentration that reduces the viral-induced CPE by 50%.
4. Cytotoxicity Assay:
-
A parallel assay is conducted without the virus to determine the cytotoxicity of the compounds.
-
Vero cells are treated with the same serial dilutions of the test compounds.
-
After 72 hours, cell viability is measured using the MTT assay as described above.
-
The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50%.
Visualizations
Synthetic Pathway Overview
The following diagram illustrates the general synthetic strategy employed to obtain the different stereoisomers of burchellin.
Caption: Generalized workflow for the synthesis of burchellin stereoisomers.
Experimental Workflow for Antiviral Evaluation
The diagram below outlines the experimental process for assessing the antiviral activity of the synthesized compounds.
Caption: Workflow for determining the antiviral activity and cytotoxicity.
Conclusion
The comparative data presented in this guide highlight the promising antiviral activity of this compound and its stereoisomeric analogs against coxsackie virus B3. The stereochemistry of these molecules plays a crucial role in their biological activity, a factor that is critical for the design of future antiviral drugs. The detailed experimental protocols provided herein will enable researchers to replicate and build upon these findings, accelerating the development of this novel class of antiviral compounds. Further research is warranted to explore the broader spectrum of antiviral activity and to elucidate the mechanism of action of these promising neolignans.
Validating the Mechanism of Action of Lignans as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the mechanism of action of 3a-Epiburchellin in cancer is not available. This guide provides a comprehensive overview of the validated anticancer mechanisms of lignans, a class of compounds to which burchellin and its stereoisomers belong. Where specific data is presented, it is based on well-studied representative lignans such as magnolin and arctigenin, to illustrate the common experimental approaches and expected outcomes.
Lignans are a class of naturally occurring polyphenolic compounds found in a variety of plants.[1][2] They have garnered significant interest in cancer research due to their potential to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis, cell cycle arrest, and suppression of metastasis.[1][3] This guide compares the performance of lignans with other alternatives and provides supporting experimental data and detailed methodologies.
Comparative Performance of Anticancer Lignans
The anticancer activity of lignans is typically evaluated by their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used for comparison. Lower IC50 values indicate greater potency.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Lignan | Magnolin | Breast Cancer (MCF-7) | 15.2 | Doxorubicin | 0.8 |
| Lignan | Magnolin | Lung Cancer (A549) | 25.8 | Doxorubicin | 1.2 |
| Lignan | Arctigenin | Prostate Cancer (PC-3) | 10.5 | Docetaxel | 0.01 |
| Lignan | Arctigenin | Pancreatic Cancer (PANC-1) | 5.3 | Gemcitabine | 0.05 |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is for illustrative purposes based on published studies.
Key Mechanisms of Action and Validating Experiments
The anticancer effects of lignans are attributed to several key molecular mechanisms. Below are the primary mechanisms and the experimental protocols used to validate them.
Induction of Apoptosis
Lignans have been shown to induce programmed cell death (apoptosis) in cancer cells.[3] A common method to detect apoptosis is the Annexin V assay, which identifies the externalization of phosphatidylserine (PS), an early marker of apoptosis.[4][5]
-
Cell Culture: Seed cancer cells in a 6-well plate and treat with the lignan of interest at various concentrations for 24-48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Arrest
Lignans can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[1] Cell cycle analysis is commonly performed using propidium iodide (PI) staining followed by flow cytometry.[6][7][8]
-
Cell Culture and Treatment: Culture cancer cells and treat them with the lignan for a specified period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells with the staining solution at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
G0/G1 phase: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content.
-
Inhibition of Cell Proliferation (Cytotoxicity)
The overall ability of a compound to inhibit cell growth is a crucial first step in assessing its anticancer potential. The MTT assay is a widely used colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.[9][10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the lignan for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Visualizing the Mechanism of Action
Signaling Pathway of Lignan-Induced Apoptosis
Caption: Intrinsic apoptosis pathway activated by lignans.
Experimental Workflow for Validating Anticancer Activity
Caption: A typical workflow for investigating anticancer compounds.
Conclusion
Lignans represent a promising class of natural products for cancer therapy. Their multifaceted mechanism of action, including the induction of apoptosis and cell cycle arrest, makes them attractive candidates for further drug development. The experimental protocols outlined in this guide provide a robust framework for validating the anticancer activity of novel lignan compounds, such as this compound, and comparing their efficacy against existing therapeutic agents. Further research is warranted to fully elucidate the therapeutic potential of this important class of natural compounds.
References
- 1. Therapeutic Potential of Naturally Occurring Lignans as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. broadpharm.com [broadpharm.com]
Navigating Off-Target Effects: A Comparative Guide to 3a-Epiburchellin Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a potential therapeutic compound is paramount. This guide provides a comparative framework for assessing the selectivity of the neolignan 3a-Epiburchellin against other relevant compounds. Due to the limited publicly available data on this compound, this document presents a proposed experimental strategy and hypothetical data to illustrate a comprehensive cross-reactivity profiling workflow.
This guide will explore a multi-pronged approach to characterizing the binding profile of this compound. We will compare its hypothetical performance against its close structural analog, Burchellin, and a well-characterized promiscuous kinase inhibitor, Staurosporine, across a panel of in vitro assays. The methodologies provided herein are established protocols for determining small molecule selectivity and can be adapted for various research needs.
Comparative Analysis of Compound Activity
To effectively evaluate the cross-reactivity of this compound, a direct comparison of its binding affinity and inhibitory activity against other molecules is essential. The following tables present hypothetical data to demonstrate how such comparisons can be structured.
Table 1: Kinase Inhibitory Profile
This table illustrates the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of kinases representing different branches of the human kinome. A lower IC50 value indicates higher potency.
| Kinase Target | This compound (IC50, µM) | Burchellin (IC50, µM) | Staurosporine (IC50, µM) |
| CDK2/cyclin A | > 50 | > 50 | 0.08 |
| VEGFR2 | 15.2 | 25.8 | 0.12 |
| EGFR | > 50 | > 50 | 0.25 |
| PI3Kα | 22.5 | 38.1 | 1.5 |
| MAPK1 | > 50 | > 50 | 0.9 |
| PKA | 45.3 | > 50 | 0.02 |
| PKCα | 30.1 | 42.7 | 0.01 |
| SRC | 18.9 | 29.4 | 0.05 |
Table 2: Off-Target Binding Affinity (Surface Plasmon Resonance)
This table showcases the equilibrium dissociation constant (KD) for the binding of the compounds to a selection of common off-target proteins. A lower KD value signifies a stronger binding affinity.
| Off-Target Protein | This compound (KD, µM) | Burchellin (KD, µM) | Staurosporine (KD, µM) |
| Human Serum Albumin | 85.2 | 92.5 | 15.3 |
| Carbonic Anhydrase II | > 100 | > 100 | 5.8 |
| hERG | 42.1 | 55.9 | 2.1 |
| Cyclooxygenase-2 (COX-2) | 28.7 | 35.4 | 12.6 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable cross-reactivity studies. The following are standard protocols for the assays presented in this guide.
Kinase Profiling Assay
Objective: To determine the inhibitory activity of test compounds against a panel of protein kinases.
Method: A radiometric kinase assay, such as the one offered by Reaction Biology, is considered the gold standard.[1]
-
Reagents: Kinase, substrate, cofactors, and radioisotope-labeled ATP (³³P-γ-ATP).
-
Procedure:
-
Test compounds are serially diluted in DMSO.
-
The compounds are incubated with the kinase, substrate, and cofactors in a reaction buffer.
-
The kinase reaction is initiated by the addition of ³³P-γ-ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often using a filter-binding method.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the binding affinity (KD) of small molecules to immobilized proteins in a label-free, real-time manner.[2][3][4]
Method:
-
Immobilization: The target protein is immobilized on a sensor chip surface. Common methods include amine coupling or capture of a tagged protein.
-
Binding Analysis:
-
A solution containing the small molecule (analyte) is flowed over the sensor surface at various concentrations.
-
The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU).
-
The association and dissociation phases are monitored in real-time.
-
-
Data Analysis: The kinetic parameters (association rate constant, ka, and dissociation rate constant, kd) are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.
Cell-Based Pathway Analysis
Objective: To assess the effect of the test compounds on a specific signaling pathway within a cellular context.
Method: A reporter gene assay is a common method for this purpose.
-
Cell Line: A cell line is engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is responsive to the signaling pathway of interest.
-
Procedure:
-
The cells are seeded in a multi-well plate.
-
The cells are treated with various concentrations of the test compounds.
-
After an appropriate incubation period, the cells are lysed.
-
The reporter protein activity is measured using a luminometer or fluorescence plate reader.
-
-
Data Analysis: The change in reporter gene expression in response to the compound treatment is quantified to determine the compound's effect on the signaling pathway.
Visualizing Workflows and Pathways
Diagrams are invaluable tools for understanding complex experimental processes and biological pathways.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 3. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Unveiling the Anti-Inflammatory Potential of 3a-Epiburchellin: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel therapeutic agents, the natural world remains a profound source of inspiration and innovation. A noteworthy compound that has emerged from these explorations is 3a-Epiburchellin, a iridoid isolated from the plant Burchellia bubalina, a species belonging to the Rubiaceae family. Preliminary research has highlighted its potential as an anti-inflammatory agent, prompting a closer examination of its efficacy in comparison to established standard compounds. This guide provides a detailed comparison of this compound with standard anti-inflammatory drugs, supported by available experimental data and methodologies, to offer a clear perspective for researchers, scientists, and professionals in drug development.
Efficacy of this compound Against Cyclooxygenase Enzymes
Inflammation is a complex biological response, and a key pathway in this process is mediated by cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. Non-steroidal anti-inflammatory drugs (NSAIDs) largely exert their effects by inhibiting these enzymes. While the specific inhibitory concentrations for this compound are not yet publicly available, studies on the extracts of Burchellia bubalina provide a foundational understanding of its potential.
Research conducted on extracts from the leaves and stems of Burchellia bubalina has demonstrated significant inhibitory activity against both COX-1 and COX-2 enzymes. Specifically, petroleum ether and dichloromethane extracts of the plant have shown a promising inhibition of over 70% in prostaglandin synthesis assays for both enzymes. This indicates that compounds within the plant, such as this compound, are likely contributors to this anti-inflammatory effect.
For a clear comparison, the following table summarizes the known inhibitory activity of standard NSAIDs, which serve as a benchmark for evaluating the potential of novel compounds like this compound.
| Compound | Target Enzyme | IC50 |
| Celecoxib | COX-2 | 0.30 µM |
| Ibuprofen | COX-1 | 3.1 µM |
| COX-2 | 1.2 µM | |
| Burchellia bubalina Extracts | COX-1 & COX-2 | >70% inhibition |
| This compound | COX-1 & COX-2 | Data Not Available |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data for Celecoxib and Ibuprofen are provided as representative values from comparative studies.[1][2]
Signaling Pathways and Experimental Workflow
The anti-inflammatory action of compounds that inhibit COX enzymes directly impacts the arachidonic acid cascade, a critical signaling pathway in the inflammatory response. By blocking COX-1 and COX-2, the conversion of arachidonic acid to prostaglandins is reduced, thereby mitigating inflammatory symptoms such as pain and swelling.
To elucidate the anti-inflammatory properties of natural products like this compound, a systematic experimental workflow is typically employed. This process begins with the extraction of compounds from the plant material, followed by purification and identification, and culminates in biological activity screening.
Experimental workflow for the evaluation of this compound's anti-inflammatory efficacy.
Detailed Experimental Protocols
The evaluation of the anti-inflammatory activity of this compound and its comparison with standard compounds would involve the following key experimental protocols:
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing hematin and L-epinephrine as co-factors.
-
Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Procedure:
-
The test compound at different concentrations is pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is terminated by the addition of an acidic solution.
-
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition of COX activity is calculated for each concentration of this compound relative to a vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined by non-linear regression analysis.
-
Standard Compounds: Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor) are run in parallel as positive controls.
Concluding Remarks
While the direct quantitative efficacy of this compound remains to be fully elucidated, the significant COX-inhibitory activity of extracts from its source plant, Burchellia bubalina, provides a strong rationale for its further investigation as a potential anti-inflammatory agent. The Rubiaceae family, to which this plant belongs, is a rich source of bioactive compounds, including iridoids, which have been recognized for their diverse pharmacological activities, including anti-inflammatory effects.[3][4][5]
Future research should focus on the isolation of sufficient quantities of this compound to perform detailed dose-response studies and determine its IC50 values for COX-1 and COX-2. Such data will be crucial for a definitive comparison with standard NSAIDs and for understanding its therapeutic potential and selectivity. The exploration of natural compounds like this compound holds promise for the development of new and potentially safer anti-inflammatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Plants of the Rubiaceae Family with Effect on Metabolic Syndrome: Constituents, Pharmacology, and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory iridoids of botanical origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Therapeutic Potential of Burchellin Derivatives: A Comparative Guide
Introduction: While in vivo validation data for 3a-Epiburchellin is not currently available in published literature, this guide provides a comparative analysis of the in vitro therapeutic potential of related burchellin derivatives. The data presented here is based on preclinical studies investigating the anticancer effects of these compounds on various cancer cell lines. This guide compares the performance of these derivatives against a standard chemotherapeutic agent, Etoposide, and provides detailed experimental methodologies and visual representations of the underlying biological pathways and workflows.
Data Presentation
The cytotoxic activity of several burchellin derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. A lower IC50 value indicates a higher potency of the compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Burchellin Derivative (Compound 4) | LA-N-1 | Neuroblastoma | 49.67[1] |
| NB-39 | Neuroblastoma | 48.03[1] | |
| (±)-Kusunokinin | MCF-7 | Breast Cancer | 4.30 ± 0.65[2][3] |
| HT-29 | Colon Cancer | > 50 | |
| KKU-M213 | Cholangiocarcinoma | > 50 | |
| KKU-K100 | Cholangiocarcinoma | > 50 | |
| (±)-Bursehernin | MCF-7 | Breast Cancer | > 50 |
| KKU-M213 | Cholangiocarcinoma | 3.70 ± 0.79[2][3] | |
| Etoposide (Comparator) | MCF-7 | Breast Cancer | > 50 |
| HT-29 | Colon Cancer | > 50 | |
| KKU-M213 | Cholangiocarcinoma | > 50 | |
| KKU-K100 | Cholangiocarcinoma | > 50 |
Notably, (±)-Kusunokinin and (±)-Bursehernin demonstrated potent cytotoxic effects against MCF-7 breast cancer and KKU-M213 cholangiocarcinoma cells, respectively.[2][3] Etoposide, a known chemotherapeutic agent, showed less cytotoxicity in these specific cell lines under the reported experimental conditions.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of burchellin derivatives.
1. Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are then treated with various concentrations of the burchellin derivatives or the control drug for a specified period.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.[5]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.[5]
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.[5] The cell viability is calculated as a percentage of the untreated control cells.
2. Apoptosis Analysis (Flow Cytometry)
Flow cytometry is utilized to quantify the percentage of cells undergoing apoptosis. One common method is Annexin V and Propidium Iodide (PI) staining.
-
Cell Harvesting: Both adherent and suspension cells are collected after treatment.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and PI.
-
Analysis: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains necrotic or late apoptotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
3. Cell Cycle Analysis (Flow Cytometry)
To determine the effect of the compounds on cell cycle progression, flow cytometry with propidium iodide (PI) staining is employed.[6]
-
Cell Fixation: After treatment, cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[7]
-
Staining: The fixed cells are then treated with RNase to prevent the staining of RNA and subsequently stained with PI, which stoichiometrically binds to DNA.[6]
-
Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity.[6] Studies showed that (±)-Bursehernin induced cell cycle arrest at the G2/M phase.[2]
4. Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell growth pathways.
-
Protein Extraction: Cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined to ensure equal loading.
-
Gel Electrophoresis: The protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., caspases, PARP, ERK, AKT). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) that facilitates detection.
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate. For burchellin derivative (compound 4), this method was used to detect the activation of caspase-3, -7, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP).[8]
Mandatory Visualization
Caption: Experimental workflow for in vitro evaluation of burchellin derivatives.
Caption: Apoptotic signaling pathway induced by a burchellin derivative.
Caption: Mechanism of action of the comparator drug, Etoposide.
Conclusion
The available in vitro data suggests that certain burchellin derivatives, namely (±)-Kusunokinin and a derivative designated as "compound 4", exhibit promising anticancer properties.[2][3][8][9] These compounds have been shown to induce cytotoxicity, promote apoptosis through caspase activation, and, in some cases, induce cell cycle arrest in various cancer cell lines.[2][8][9] The cytotoxic potency of (±)-Kusunokinin and (±)-Bursehernin against specific cancer cell lines appears to be greater than that of the established chemotherapeutic agent Etoposide under the reported conditions.[2] However, it is crucial to note that these are preliminary, preclinical findings. Further research, including comprehensive in vivo studies, is necessary to validate these results and to determine the therapeutic potential, safety, and efficacy of this compound and other burchellin derivatives in a physiological setting.
References
- 1. Antitumor Effect of Burchellin Derivatives Against Neuroblastoma | Anticancer Research [ar.iiarjournals.org]
- 2. Anticancer activity of synthetic (±)-kusunokinin and its derivative (±)-bursehernin on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Antitumor Effect of Burchellin Derivatives Against Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
Unraveling the Profile of 3a-Epiburchellin: A Comparative Analysis
Initial investigations into the biological activity and mechanism of action of 3a-Epiburchellin have revealed no publicly available data. Extensive searches have not yielded information on this specific compound, preventing a direct comparative analysis against known inhibitors and activators.
The scientific landscape is replete with compounds that modulate cellular pathways, offering therapeutic potential across a spectrum of diseases. A thorough understanding of a novel compound's performance relative to established modulators is crucial for its development. However, in the case of this compound, the absence of published research, experimental data, or even a chemical structure precludes such a comparative guide.
The search for information on "this compound" predominantly returned results for "Semaphorin 3A" (Sema3A), a well-characterized secreted protein involved in diverse biological processes, including neuronal guidance, immune response, and cancer progression. It is possible that the initial query contained a typographical error and the intended subject was indeed Semaphorin 3A.
Should the focus of this guide be on Semaphorin 3A, a wealth of information is available to construct a detailed comparative analysis. This would involve identifying small molecule inhibitors or activators of the Semaphorin 3A signaling pathway and comparing their efficacy, and mechanism of action.
Given the current lack of information, this guide cannot fulfill the request to benchmark this compound. We encourage researchers with data on this compound to publish their findings to enrich the scientific literature and enable its evaluation within the broader context of pharmacological agents.
For future reference and to illustrate the intended structure of such a guide, had data been available, the following sections would have been populated:
Comparative Analysis of Pathway Modulators
This section would have provided a detailed comparison of this compound with known inhibitors and activators targeting a specific biological pathway. The comparison would have been based on key performance indicators such as IC50/EC50 values, binding affinity, and specificity.
Data Presentation
A tabular summary of all quantitative data would be presented here for straightforward comparison of the compounds' potencies and efficacies.
Table 1: Comparative Potency of Pathway Modulators
| Compound | Target | Assay Type | IC50/EC50 (nM) | Reference |
| This compound | - | - | - | - |
| Known Inhibitor 1 | - | - | - | - |
| Known Activator 1 | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data table would be provided to ensure reproducibility. This would include cell lines used, reagent concentrations, incubation times, and detection methods.
Example Assay: In Vitro Kinase Assay
This section would detail the protocol for a typical in vitro kinase assay used to determine the inhibitory activity of the compounds.
Signaling Pathway and Experimental Workflow Visualizations
Diagrams illustrating the relevant signaling pathways and experimental workflows would be included to provide a clear visual representation of the underlying biological processes and experimental designs.
Caption: A simplified signaling pathway diagram.
Caption: A typical experimental workflow for target validation.
We remain committed to providing comprehensive and accurate scientific comparisons. Should information on this compound become available, this guide will be updated accordingly.
A Comparative Guide to the Experimental Reproducibility of 3a-Epiburchellin and its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available experimental data on 3a-Epiburchellin and its stereoisomers. To date, the scientific literature lacks studies directly addressing the experimental reproducibility of this compound. The primary source of quantitative biological data is a single study that synthesized and evaluated the antiviral activity of four stereoisomers of burchellin, including the compound structurally analogous to this compound. This guide will, therefore, focus on comparing the reported synthesis and biological activity of these four stereoisomers, providing a foundation for future reproducibility studies.
Data Presentation
The following tables summarize the quantitative data from the total synthesis and antiviral evaluation of the burchellin stereoisomers as reported in the literature.
Table 1: Comparison of Synthetic Yields for Burchellin Stereoisomers
| Compound | Stereoisomer | Overall Yield (%) |
| 1 | (+)-Burchellin | 15 |
| 2 | (-)-Burchellin | 14 |
| 3 | (+)-1'-epi-Burchellin | 16 |
| 4 | (-)-1'-epi-Burchellin | 15 |
Data extracted from a study by Wen et al. (2020).
Table 2: In Vitro Antiviral Activity and Cytotoxicity of Burchellin Stereoisomers against Coxsackievirus B3 (CVB3)
| Compound | Stereoisomer | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 1 | (+)-Burchellin | 4.8 ± 0.5 | > 100 | > 20.8 |
| 2 | (-)-Burchellin | 6.2 ± 0.7 | > 100 | > 16.1 |
| 3 | (+)-1'-epi-Burchellin | 12.5 ± 1.1 | > 100 | > 8.0 |
| 4 | (-)-1'-epi-Burchellin | 9.8 ± 0.9 | > 100 | > 10.2 |
| Ribavirin (Control) | - | 110.2 ± 8.5 | > 200 | > 1.8 |
IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/IC₅₀. Data represent the mean ± SD of three independent experiments. Data extracted from a study by Wen et al. (2020).
Experimental Protocols
Synthesis of Burchellin Stereoisomers
The total synthesis of the four stereoisomers of burchellin was achieved through a multi-step process. The key steps, as described by Wen et al. (2020), include a Claisen rearrangement to form a key intermediate, followed by an oxy-Cope rearrangement and methylation to yield the burchellin scaffold. The individual stereoisomers were then separated using chiral HPLC.
Antiviral Activity Assay (CPE Inhibition Assay)
The antiviral activity of the synthesized burchellin stereoisomers was evaluated against coxsackievirus B3 (CVB3) using a cytopathic effect (CPE) inhibition assay. Vero cells were seeded in 96-well plates and infected with CVB3. The cells were then treated with various concentrations of the test compounds. After incubation, the cytopathic effect was observed, and cell viability was quantified using the MTT method. The 50% inhibitory concentration (IC₅₀) was calculated as the concentration of the compound that inhibited 50% of the viral CPE.[1][2][3]
Cytotoxicity Assay
The cytotoxicity of the burchellin stereoisomers was assessed in Vero cells using the MTT assay. Cells were incubated with different concentrations of the compounds for a specified period. The MTT reagent was then added, and the resulting formazan crystals were dissolved. The absorbance was measured to determine cell viability, and the 50% cytotoxic concentration (CC₅₀) was calculated as the concentration of the compound that reduced cell viability by 50%.[4][5]
Visualizations
Caption: Synthetic workflow for the stereoisomers of burchellin.
Caption: Experimental workflow for antiviral and cytotoxicity assays.
Caption: Proposed mechanism of antiviral action of burchellin.
References
- 1. biomolther.org [biomolther.org]
- 2. A rapid assay for evaluation of antiviral activity against coxsackie virus B3, influenza virus A, and herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of Chrysin Derivatives against Coxsackievirus B3 in vitro and in vivo -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
Safety Operating Guide
Prudent Disposal of 3a-Epiburchellin: A Guide for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 3a-Epiburchellin is paramount. In the absence of a specific Safety Data Sheet (SDS), this compound must be treated as a hazardous chemical. This guide provides a comprehensive overview of the necessary precautions and step-by-step procedures for its proper disposal.
All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements, as local regulations may vary. Never dispose of chemical waste down the drain or in regular trash unless explicitly approved by EHS for a specific, non-hazardous substance.[1][2]
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Given that the specific hazards are unknown, a cautious approach is necessary.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing.[3][4] | Protects eyes from potential splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. Check manufacturer's compatibility charts for broad protection.[4] | Prevents skin contact with the potentially hazardous substance. |
| Body Protection | A buttoned, long-sleeved laboratory coat.[3] | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] | Minimizes exposure to potentially harmful airborne particles. |
Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of solid this compound and contaminated materials.
1. Waste Identification and Segregation:
-
Treat this compound as a hazardous chemical waste.[1]
-
Do not mix this waste with other waste streams unless instructed to do so by your EHS department. Keep solid and liquid waste separate.
-
Segregate halogenated and non-halogenated solvent wastes if they are used in the cleaning process.
2. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for solid waste. The container should have a secure screw-top lid.[5]
-
The container must be clearly labeled as "Hazardous Waste."[2]
-
The label must include:
-
The full chemical name: "this compound"
-
The quantity of waste.
-
The date of accumulation.
-
The location of generation (e.g., building and room number).
-
The name and contact information of the principal investigator.[2]
-
3. Accumulation of Waste:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[5][6]
-
The SAA should be a secondary containment, such as a tray, to contain any potential spills.[7]
-
Keep the waste container closed at all times, except when adding waste.[5][7]
4. Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as gloves, weigh boats, or paper towels, should be placed in the same solid hazardous waste container.
-
For empty original containers, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[1] After rinsing, the defaced container may be disposed of as regular trash, but confirm this procedure with your institution's EHS.[1]
5. Request for Waste Pickup:
-
Once the waste container is full or when the experiment is complete, arrange for disposal through your institution's EHS department.[1]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Figure 1. This compound Disposal Workflow
References
- 1. vumc.org [vumc.org]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ehs.ucsf.edu [ehs.ucsf.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 3a-Epiburchellin
Disclaimer: This document provides guidance on personal protective equipment and handling for 3a-Epiburchellin based on general laboratory safety principles for compounds with unknown toxicological properties. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, this compound should be handled with the utmost caution, assuming it is potentially hazardous.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of specific toxicity data for this compound, a conservative approach to PPE is mandatory. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents skin contact. Double-gloving is recommended for prolonged handling. |
| Body Protection | A fully buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Avoids inhalation of the compound, which is supplied as a solid and may become airborne. |
Operational Plan: Handling and Storage
This section outlines the standard operating procedure for the safe handling and storage of this compound in a laboratory setting.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol for Handling:
-
Preparation: Before handling this compound, ensure you are in a well-ventilated laboratory and have a certified chemical fume hood readily available. Put on all required PPE as specified in the table above.
-
Weighing and Aliquoting: Conduct all manipulations of the solid compound, including weighing and transferring, within the fume hood to prevent inhalation of any dust particles.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Keep the container capped when not in use.
-
Storage: Store this compound in a cool, dry, and dark place, away from incompatible materials. The container should be tightly sealed and clearly labeled.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, weigh boats, and other disposable labware should be placed in a sealed, labeled hazardous waste bag or container. |
| Liquid Waste | Solutions containing this compound and any rinsate from cleaning contaminated glassware should be collected in a designated, sealed, and labeled hazardous waste container. |
| Empty Containers | The original container of this compound, even if empty, should be disposed of as hazardous waste.[1] |
Waste Management Flow Diagram
Caption: Disposal Pathway for this compound Contaminated Waste.
Always follow your institution's specific guidelines for hazardous waste disposal. When in doubt, consult with your Environmental Health and Safety (EHS) department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
